molecular formula C5H5NO2 B1203913 Pyrrole-3-carboxylic acid CAS No. 931-03-3

Pyrrole-3-carboxylic acid

Cat. No.: B1203913
CAS No.: 931-03-3
M. Wt: 111.1 g/mol
InChI Key: DOYOPBSXEIZLRE-UHFFFAOYSA-N
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Description

Pyrrole-3-carboxylic acid (CAS 931-03-3), a heterocyclic carboxylic acid with the molecular formula C 5 H 5 NO 2 and a molecular weight of 111.10 g/mol, is a valuable building block in organic synthesis and materials science . This compound is characterized by its carboxylic acid functional group attached to the 3-position of the pyrrole ring, which gives it distinct chemical properties. With a pK a of approximately 5.0, it is a weaker acid than benzoic acid, a characteristic attributed to the stabilization of the undissociated acid by electron release from the nitrogen atom in the pyrrole ring . This chemical serves as a key precursor in pharmaceutical research, particularly for the synthesis of cholecystokinin antagonists, benzopyran antihypertensives, and azepinediones . A significant application in materials science involves its use in the electrosynthesis of functionalized conductive copolymers. When copolymerized with pyrrole, this compound incorporates carboxylic acid functional groups into polypyrrole (PPy) films and nanotubes. These groups are available for subsequent covalent bioconjugation, such as with poly(ethylene glycol) chains, to create tailored surfaces for biomedical applications like biosensors, tissue engineering, and drug delivery systems . The thermal decarboxylation of this compound is a preparatively useful reaction, typically occurring upon heating to approximately 200 °C . The product is shipped at ambient temperatures and should be stored under the same conditions . It is soluble in water . As a laboratory reagent, this compound is For Research Use Only. It is not intended for diagnostic or therapeutic use, and is not for human use. It is incompatible with strong bases, strong oxidizing agents, and strong reducing agents .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1H-pyrrole-3-carboxylic acid
Source PubChem
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InChI

InChI=1S/C5H5NO2/c7-5(8)4-1-2-6-3-4/h1-3,6H,(H,7,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DOYOPBSXEIZLRE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CNC=C1C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H5NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

121536-25-2
Record name Poly(pyrrole-3-carboxylic acid)
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URL https://commonchemistry.cas.org/detail?cas_rn=121536-25-2
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DSSTOX Substance ID

DTXSID90900989
Record name NoName_35
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Molecular Weight

111.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

931-03-3
Record name Pyrrole-3-carboxylic acid
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Record name 1H-pyrrole-3-carboxylic acid
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Synthetic Methodologies and Reaction Pathways for Pyrrole 3 Carboxylic Acid and Its Derivatives

Classical and Contemporary Synthetic Routes to Pyrrole-3-carboxylic Acid

Hantzsch Pyrrole (B145914) Synthesis and its Adaptations for this compound

The Hantzsch pyrrole synthesis is a well-established method that traditionally involves the reaction of a β-ketoester with an α-haloketone in the presence of ammonia (B1221849) or a primary amine. scispace.compharmaguideline.com While this method often produces N-substituted pyrroles, the yields can sometimes be low. syrris.comscispace.com

Adaptations of the Hantzsch synthesis have been developed to specifically target pyrrole-3-carboxylic acids. One notable advancement is a one-step continuous flow synthesis. syrris.jpresearchgate.netacs.org This method utilizes the reaction of tert-butyl acetoacetates, primary amines, and 2-bromoketones. syrris.jpresearchgate.net A key feature of this process is the in situ hydrolysis of the tert-butyl ester by the hydrogen bromide (HBr) generated as a byproduct, directly yielding the this compound. syrris.comscispace.comsyrris.jpresearchgate.net This flow chemistry approach has been shown to be more efficient than traditional batch synthesis, offering higher yields in a shorter amount of time. syrris.com For example, the synthesis of 1-benzyl-2-methyl-5-phenyl-1H-pyrrole-3-carboxylic acid yielded 65% in a flow process compared to 40% in a batch reaction. syrris.com This methodology has been successfully applied to the multi-step synthesis of pyrrole-3-carboxamides. scispace.comsyrris.jpresearchgate.net

The Hantzsch synthesis can be adapted to introduce various substituents. For instance, using different α-haloaldehydes and acylacetates allows for the preparation of various 2-alkyl- and 2,4-dialkylthis compound ethyl esters. cdnsciencepub.com Furthermore, photoinduced Hantzsch-type reactions using catalytic Ir(ppy)3 have been reported for the synthesis of polysubstituted pyrroles from α-bromo ketones and enaminones. nih.gov

Table 1: Comparison of Batch vs. Flow Hantzsch Synthesis for 1-benzyl-2-methyl-5-phenyl-1H-pyrrole-3-carboxylic acid

Synthesis Method Yield Reference
In-flask (Batch) 40% syrris.com
Continuous Flow 65% syrris.com

Knorr Pyrrole Synthesis and this compound Formation

The Knorr pyrrole synthesis is another cornerstone in pyrrole chemistry, typically involving the condensation of an α-amino-ketone with a compound containing an electron-withdrawing group α to a carbonyl group, such as a β-ketoester. pharmaguideline.comwikipedia.org The reaction is often catalyzed by zinc and acetic acid and proceeds at room temperature. wikipedia.org Due to the instability and tendency of α-aminoketones to self-condense, they are usually prepared in situ, often from the corresponding oxime. wikipedia.org

The classic Knorr synthesis, which uses two equivalents of ethyl acetoacetate, leads to the formation of diethyl 3,5-dimethylpyrrole-2,4-dicarboxylate, famously known as Knorr's Pyrrole. wikipedia.org While this provides a pyrrole core, it is substituted at the 2 and 4 positions with carboxylates. To obtain a this compound derivative, modifications and subsequent reactions are necessary. For instance, selective saponification of the ester at the 2-position can be achieved with one equivalent of sodium hydroxide (B78521), while hydrolysis of the 4-ester group can be accomplished using concentrated sulfuric acid followed by water. wikipedia.org

The mechanism of the Knorr synthesis involves the initial condensation of the amine and ketone to form an imine, which then tautomerizes to an enamine. wikipedia.org This is followed by cyclization, elimination of a water molecule, and subsequent isomerization to form the aromatic pyrrole ring. wikipedia.orgchemtube3d.com

Paal-Knorr Pyrrole Synthesis and this compound Applications

The Paal-Knorr synthesis provides a straightforward route to substituted pyrroles by condensing a 1,4-dicarbonyl compound with ammonia or a primary amine. pharmaguideline.comwikipedia.org This method is highly versatile and can be performed under various conditions, including with mild Lewis acids or even under microwave irradiation. alfa-chemistry.com The reaction mechanism involves the amine attacking the two carbonyl groups sequentially to form a ring, which then dehydrates to yield the pyrrole. alfa-chemistry.com

While the direct synthesis of this compound via the Paal-Knorr method is less common, the reaction is widely used to construct the core pyrrole ring, which can then be functionalized. For example, a 1,4-dicarbonyl compound bearing the desired substituents at what will become the 2- and 5-positions of the pyrrole can be reacted with an appropriate amine. If the starting dicarbonyl compound contains an ester group at the appropriate position, a pyrrole carboxylate can be formed, which can then be hydrolyzed to the carboxylic acid.

Recent advancements have introduced greener approaches to the Paal-Knorr synthesis. One such method involves the reaction of primary amines with biosourced 3-hydroxy-2-pyrones, which act as masked 1,4-dicarbonyl compounds. This can be performed under mild, catalyst-free conditions to yield N-substituted pyrrole carboxylic acids. L-proline has also been used as a catalyst for the Paal-Knorr synthesis to create highly functionalized pyrrole derivatives. rsc.org

Van Leusen Tosmic Approach for this compound Synthesis

The Van Leusen pyrrole synthesis is a powerful method that utilizes tosylmethyl isocyanide (TosMIC) in a [3+2] cycloaddition reaction with electron-deficient alkenes under basic conditions. nih.gov This reaction is particularly useful for synthesizing 3-substituted and 3,4-disubstituted pyrroles. nih.gov The electron-withdrawing group of the alkene typically ends up at the 3-position of the resulting pyrrole ring. nih.gov

This approach is highly effective for the synthesis of this compound derivatives. znaturforsch.com The reaction of an α,β-unsaturated ester (a Michael acceptor) with TosMIC in the presence of a base like sodium hydride directly yields a pyrrole-3-carboxylate ester. nih.govznaturforsch.com This ester can then be easily hydrolyzed to the corresponding this compound. znaturforsch.com For example, the reaction of a substituted acrylic ester with TosMIC, followed by methylation and basic hydrolysis, provides the target this compound in good yield. znaturforsch.com This route is often preferred for large-scale synthesis due to its efficiency and the commercial availability of starting materials. znaturforsch.com

The reaction mechanism involves the base-induced formation of a carbanion from TosMIC, which then attacks the α,β-unsaturated compound. nih.gov This is followed by an intramolecular [3+2] cycloaddition and elimination of the tosyl group to form the aromatic pyrrole ring. nih.gov The Van Leusen reaction has a broad substrate scope and is operationally simple. nih.gov

Table 2: Example of Van Leusen Synthesis for a this compound Derivative znaturforsch.com

Reactants Reagents Product Overall Yield
Substituted acrylic ester, TosMIC, Methyl iodide Sodium hydride, then base for hydrolysis 1-methyl-4-(trifluoromethyl)this compound 65-70% (for ester)

Glycine (B1666218) Route for this compound Synthesis

An alternative strategy for preparing this compound derivatives involves using glycine or its derivatives as a key starting material. znaturforsch.comvulcanchem.com This method typically begins with the reaction of a β-ketoester with formic acid orthoethylester, followed by reaction with glycine ethyl ester. znaturforsch.com Subsequent treatment with a base like sodium ethoxide leads to a pyrrole-2,4-dicarboxylate. znaturforsch.com To arrive at a this compound, selective deacetylation and hydrolysis steps are required. znaturforsch.com

For instance, the synthesis of 1-methyl-4-(trifluoromethyl)this compound can be achieved via the glycine route starting from a trifluorinated β-ketoester. znaturforsch.com The process involves several steps, including condensation, cyclization, deacetylation, methylation, and finally, hydrolysis to yield the desired product. znaturforsch.com This route, while effective, can be longer than the Tosmic approach. znaturforsch.com

Another variation involves the condensation of glycine derivatives with fluorinated enol ethers, followed by cyclization using acetic anhydride. vulcanchem.com A [3+2] cycloaddition process involving benzylidenemalononitriles and ethyl glycinate (B8599266) hydrochloride has also been used to synthesize 5-amino-1H-pyrrole-2-carboxylates. nih.gov

Cyclization Reactions in this compound Synthesis

Various other cyclization reactions are employed to synthesize the this compound core. These often involve the intramolecular cyclization of suitably functionalized acyclic precursors.

One such method is the acid-catalyzed intramolecular cyclization of β-enamino amides. mdpi.com For example, the acylation of an enaminoamide with N-Boc-glycine, followed by treatment with trifluoroacetic acid (TFA), leads to the deprotection of the Boc group and subsequent cyclization to form a 2-methyl-4-oxo-4,5-dihydro-1H-pyrrole-3-carboxylic acid phenylamide in high yield. mdpi.com

Another approach involves the iodine-mediated synthesis of 2,3,5-trisubstituted pyrroles from arylacetylenes and β-enaminones. nih.gov The proposed mechanism starts with the α-iodination of the alkyne, followed by oxidation to a dicarbonyl intermediate, which then condenses with the β-enaminone and cyclizes to form the pyrrole ring. nih.gov

Furthermore, a one-pot, three-step synthesis of 1,2,3,5-tetrasubstituted pyrroles has been developed involving the aza-Michael addition of methyl 3-iminoacrylates with secondary amines, followed by intramolecular cyclization and silylation. clockss.org This sequence leads to the formation of pyrrole-3-carboxylate derivatives. clockss.org

Oxidative Cyclization Pathways to this compound Derivatives

Oxidative cyclization represents a key strategy for synthesizing pyrrole derivatives. One notable approach involves the copper/manganese co-oxidized cyclization of amino acid esters to produce tetrasubstituted pyrroles. nih.gov This method proceeds through a sequence of dehydrogenations, deamination, and ultimately, oxidative cyclization, and is effective for substrates with both electron-donating and electron-withdrawing groups. nih.gov This technique has been successfully applied to the total synthesis of natural products like lycogarubin C and chromopyrrolic acid. nih.gov

Another significant pathway is the oxidative cyclization of β-enaminones, which has been extensively studied for the preparation of pyrrolin-4-ones bearing a carbamoyl, acyl, or alkoxycarbonyl group at the C3-position. researchgate.netmdpi.com This process can also be carried out in a one-pot reaction starting from β-ketoamides. researchgate.netmdpi.com For instance, the cyclization of a glycine-derived enamino amide has been shown to yield 2-methyl-4-oxo-4,5-dihydro-1H-pyrrole-3-carboxylic acid phenylamide. researchgate.net The reaction mechanism for some of these cyclizations involves a 5-exo-trig addition followed by elimination. mdpi.com

Furthermore, an iodoxybenzoic acid-mediated oxidative cyclization of N-hydroxyalkyl enamines provides a metal-free alternative for producing 2,3-disubstituted pyrroles. organic-chemistry.org Palladium(II)-catalyzed oxidative processes have also been developed to construct polysubstituted pyrroles from N-homoallylicamines and arylboronic acids through a cascade of C-C and C-N bond formations. organic-chemistry.org

Continuous Flow Synthesis Techniques for this compound

Continuous flow chemistry has emerged as a powerful technology for the synthesis of this compound and its derivatives, offering high efficiency, atom economy, and reduced waste. scispace.comsyrris.com A one-step continuous flow synthesis has been developed for highly substituted pyrrole-3-carboxylic acids starting from tert-butyl acetoacetates, amines, and 2-bromoketones. scispace.comsyrris.comsyrris.jpnih.govacs.orgacs.org

A key feature of this method is the in situ hydrolysis of the tert-butyl ester. syrris.comsyrris.jpnih.govacs.orgacs.org The Hantzsch pyrrole synthesis, which is central to this process, generates hydrogen bromide (HBr) as a byproduct. scispace.comnih.gov This HBr is then utilized within the flow reactor to hydrolyze the ester, yielding the corresponding carboxylic acid in a single microreactor. scispace.comsyrris.comsyrris.jpnih.govacs.orgacs.org This approach avoids the need for isolating intermediates, which is a common requirement in traditional multi-step batch syntheses. scispace.comacs.org

This continuous flow protocol has been successfully applied to the multi-step synthesis of pyrrole-3-carboxamides, including CB1 inverse agonists, directly from commercially available starting materials in a single, uninterrupted process. scispace.comsyrris.comnih.gov The methodology is versatile, tolerating a variety of primary amines (such as allyl, cyclic, linear, and branched alkylamines) and α-bromoketones with both electron-donating and electron-withdrawing groups. syrris.com It has also been used to generate N-unsubstituted pyrrole-3-acids and pyrrole carboxylic acids with free hydroxyl groups without the need for protecting groups. syrris.com

The scalability of this flow process has been demonstrated by producing significant quantities (e.g., 850 mg) of a specific this compound derivative in a short period (2.5 hours). syrris.comacs.orgnih.gov

Functionalization and Derivatization Strategies for this compound

N-Alkylation of this compound Derivatives

The N-alkylation of this compound derivatives is a common functionalization strategy. For instance, in the synthesis of various pyrrole carboxamides, methylation of the pyrrole nitrogen is a key step. This is often achieved using reagents like methyl iodide in the presence of a base such as sodium hydride. researchgate.netznaturforsch.com This method has been applied to pyrrole-3-carboxylate esters prior to hydrolysis to the corresponding carboxylic acid. researchgate.netznaturforsch.com

Hydrolysis of Pyrrole-3-carboxylate Esters to the Acid Form

The conversion of pyrrole-3-carboxylate esters to the corresponding carboxylic acids is a fundamental step in the synthesis of many derivatives. Basic hydrolysis, also known as saponification, is a widely used method for this transformation. core.ac.uk This process is typically irreversible and often provides high yields. core.ac.uk

In the context of this compound synthesis, ethyl or other alkyl esters are frequently hydrolyzed using a base like sodium hydroxide or lithium hydroxide. researchgate.netznaturforsch.comresearchgate.net For example, ethyl 1-methyl-4-(trifluoromethyl)pyrrole-3-carboxylate can be converted to the target acid using standard basic hydrolysis conditions. znaturforsch.com Similarly, ethyl 5-chloro-4-(4-nitropyrrolidin-3-yl)pyrrole-3-carboxylates have been hydrolyzed to their corresponding acids. researchgate.net

A particularly innovative approach is observed in continuous flow synthesis, where the HBr generated as a byproduct during the Hantzsch pyrrole synthesis is used for the in situ hydrolysis of tert-butyl esters to the carboxylic acid. scispace.comsyrris.comsyrris.jpnih.govnih.gov

The choice of hydrolysis conditions can be controlled to achieve selective saponification. For instance, in the case of 3,4-pyrroledicarboxylic esters, reaction conditions can be tuned to yield either the monoester or the diacid. cdnsciencepub.com

Conversion of this compound to Amides and Other Functional Groups

This compound is a versatile precursor for the synthesis of a variety of functionalized derivatives, most notably amides. The conversion to amides is of significant interest due to the biological activity of many pyrrole carboxamides. mdpi.comresearchgate.net

A common method for amide formation involves activating the carboxylic acid. In a continuous flow process, the stream containing this compound can be combined with coupling agents like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and 1-Hydroxybenzotriazole (HOBt), followed by the addition of an amine and a base like N,N-Diisopropylethylamine (DIPEA). scispace.comacs.orgnih.gov This approach has been used to synthesize a range of primary and secondary amides, as well as to couple amino acid derivatives. scispace.comacs.orgnih.gov However, this conversion can sometimes be low-yielding under certain flow conditions. scispace.comnih.gov

Beyond amides, the carboxylic acid group can be transformed into other functionalities. For example, 1-tritylthis compound can be converted to 3-aminopyrroles through a Curtius rearrangement of the corresponding azide. rsc.org Another example is the conversion of 4-formylthis compound to 4-difluoromethyl-1-methylpyrrole-3-carbonyl fluoride (B91410) using diethylaminosulfur trifluoride (DAST). znaturforsch.com

Protecting/Directing Group Strategies in this compound Synthesis

Protecting groups are crucial in the synthesis of this compound and its derivatives to control reactivity and achieve regioselectivity. researchgate.net The electron-rich nature of the pyrrole ring often necessitates protection to prevent unwanted side reactions like oxidative degradation. nih.gov

N-Protecting Groups:

Sulfonyl Groups: Groups like N-tosyl and N-benzenesulfonyl are commonly used. researchgate.net Their electron-withdrawing nature reduces the reactivity of the pyrrole ring, allowing for a broader range of reactions with higher yields in regioselective functionalizations. researchgate.net

Trityl Group: The trityl group serves as a protecting-directing group. rsc.org For example, trifluoroacetylation of 1-tritylpyrrole occurs regioselectively at the 3-position. rsc.orgpsu.edu The trityl group can then be removed, providing a route to 1-H-pyrrole-3-carboxylic acid. rsc.orgpsu.edu

Alkoxycarbonyl Groups: N-alkoxycarbonyl groups, such as N-Boc, have also been employed. nih.gov These can be introduced in a single step via the condensation of O-substituted carbamates with 2,5-dimethoxytetrahydrofuran. nih.gov N-alkoxycarbonyl protection can lead to different reactivity compared to N-sulfonyl groups, for instance, in acylation reactions. nih.gov

Other Groups: Other protecting groups include N-alkyl, N-aryl, 2-chloroethyl, and 2-phenylsulfonylethyl groups. researchgate.netcdnsciencepub.com The benzyloxymethyl group is another option, which can be removed by hydrogenolysis. cdnsciencepub.comresearchgate.net

Carboxylic Acids as Traceless Directing Groups:

The carboxylic acid group itself can act as a traceless directing group. rsc.org This strategy involves using the carboxylate to direct a C-H functionalization at a specific position, followed by the removal of the carboxylic acid group (decarboxylation). rsc.org For example, this has been used for the palladium-catalyzed oxidative alkenylation/decarboxylation of N-protected indole (B1671886) and pyrrole carboxylic acids. rsc.org This approach allows for vinylation at the less activated C2 position of 1-methylindole-3-carboxylic acid. rsc.org

Directing Effects of Substituents:

Substituents on the pyrrole ring can direct further functionalization. For instance, a 2-trichloroacetyl group can direct cyanation with chlorosulfonyl isocyanate to the 4-position with high selectivity. cdnsciencepub.com

Introduction of Halogenated Moieties (e.g., Trifluoromethyl) onto the this compound Scaffold

The incorporation of halogen atoms, particularly the trifluoromethyl (CF₃) group, into the this compound framework is of significant interest as it can profoundly modify the molecule's physicochemical properties, such as lipophilicity and metabolic stability. wikipedia.orgdigitellinc.com Strategies to achieve this generally fall into two categories: the construction of the pyrrole ring using a pre-halogenated building block, or the direct halogenation of a pre-formed pyrrole ring.

One of the most effective methods for synthesizing pyrroles with a trifluoromethyl group at the 4-position involves building the heterocyclic ring from appropriate acyclic precursors. For instance, 1-methyl-4-(trifluoromethyl)this compound can be synthesized via the Tosmic route, starting from a substituted acrylic ester. znaturforsch.com Another approach involves the reaction of t-butyl (E)-4,4,4-trifluorobutenoate with (tosyl)methylisocyanide (TosMIC), which yields 4-(trifluoromethyl)this compound after decarboxylation of the initial product. researchgate.net A similar cycloaddition strategy between munchnones and electron-deficient trifluoromethylated olefins provides an efficient route to β-(trifluoromethyl)pyrroles. acs.org

A recently developed method enables the synthesis of 4-(trifluoromethyl)-1H-pyrrole-2-carboxylic acid and its ester derivatives through the condensation of a trifluoromethyl vinamidinium salt with glycine esters. digitellinc.com While alkaline hydrolysis of the resulting esters to the free acid proved challenging, catalytic hydrogenation of the benzyl (B1604629) ester derivative successfully yielded the desired carboxylic acid. digitellinc.com

Direct trifluoromethylation of the pyrrole ring itself can also be achieved. Radical trifluoromethylation of pyrrole and N-methylpyrrole with reagents like trifluoromethyl bromide (CF₃Br) in the presence of sodium dithionite (B78146) or zinc-sulfur dioxide regioselectively yields 2-(trifluoromethyl)pyrroles. researchgate.net While these methods are typically demonstrated on the parent pyrrole, they represent a potential pathway for the direct functionalization of the this compound scaffold, although the electronic effects of the carboxyl group would influence the regioselectivity.

The table below summarizes selected methods for the synthesis of trifluoromethylated pyrrole carboxylic acid derivatives.

Target CompoundKey ReagentsMethodologyReference
4-(Trifluoromethyl)this compoundt-Butyl (E)-4,4,4-trifluorobutenoate, (Tosyl)methylisocyanide (TosMIC)Cycloaddition followed by decarboxylation researchgate.net
1-Methyl-4-(trifluoromethyl)this compoundSubstituted acrylic ester, TosMICTosmic route involving ring construction znaturforsch.com
4-(Trifluoromethyl)-1H-pyrrole-2-carboxylic acidTrifluoromethyl vinamidinium salt, Benzyl glycinateCondensation followed by catalytic hydrogenation digitellinc.com
Ethyl 2-methyl-5-(trifluoromethyl)-1H-pyrrole-3-carboxylateTrifluoromethylated synthonsRing construction (specifics not detailed) evitachem.com

Mechanistic Investigations of this compound Forming Reactions

The formation of the this compound core is most commonly achieved through several classical named reactions. Mechanistic studies have provided significant insight into these transformations.

The Hantzsch Pyrrole Synthesis is a cornerstone for preparing substituted pyrroles, including this compound esters. wikipedia.org The reaction condenses a β-ketoester, an α-haloketone, and ammonia or a primary amine. wikipedia.org The generally accepted mechanism begins with the formation of an enamine from the reaction between the amine and the β-ketoester. wikipedia.orguomustansiriyah.edu.iq This enamine then acts as a nucleophile, attacking the α-haloketone. Subsequent intramolecular cyclization and dehydration lead to the aromatic pyrrole ring. wikipedia.org The use of a β-ketoester as a starting material directly installs an ester group at the 3-position of the pyrrole, which can be hydrolyzed to the corresponding carboxylic acid. A continuous flow process has been developed where the hydrogen bromide (HBr) generated as a byproduct of the Hantzsch reaction is utilized to hydrolyze a tert-butyl ester in situ, affording the this compound in a single step. syrris.jpacs.orgthieme-connect.com

The Paal-Knorr Pyrrole Synthesis involves the condensation of a 1,4-dicarbonyl compound with ammonia or a primary amine, typically under acidic conditions. organic-chemistry.orgwikipedia.org To form a this compound derivative, the starting 1,4-dicarbonyl must contain an appropriate precursor group. Mechanistic investigations by Amarnath and colleagues have been particularly revealing. organic-chemistry.org By studying the reaction rates of different diastereomers of 3,4-disubstituted-2,5-hexanediones, they demonstrated that the stereochemistry of the starting dione (B5365651) is preserved during the reaction. organic-chemistry.org This finding ruled out mechanisms where an enamine is formed prior to the rate-determining step. organic-chemistry.org The proposed mechanism involves the initial formation of a hemiaminal, followed by a rate-limiting intramolecular cyclization to form a dihydroxy-pyrrolidine intermediate, which then dehydrates to the final pyrrole. wikipedia.org

The Van Leusen Pyrrole Synthesis offers another route, reacting (tosyl)methyl isocyanide (TosMIC) with an electron-deficient alkene (a Michael acceptor), such as an acrylate (B77674) ester, in the presence of a base. nih.gov This method directly yields 3,4-disubstituted pyrroles, where the activating group of the alkene (e.g., an ester) ends up at the 3-position. The mechanism is understood to proceed via a [3+2] cycloaddition. The base abstracts a proton from TosMIC to form a carbanion, which attacks the Michael acceptor. This is followed by an intramolecular cyclization and subsequent elimination of the tosyl group to furnish the pyrrole ring. nih.gov

The table below provides a comparative overview of the key mechanistic features of these reactions leading to this compound derivatives.

Reaction NameKey Precursors for 3-COOH DerivativeKey Mechanistic StepsReference
Hantzsch Synthesisβ-Ketoester, α-Haloketone, Amine1. Enamine formation from β-ketoester and amine. 2. Nucleophilic attack on α-haloketone. 3. Intramolecular cyclization and dehydration. wikipedia.orguomustansiriyah.edu.iq
Paal-Knorr Synthesis1,4-Dicarbonyl (with carboxyl precursor), Amine1. Amine attacks a carbonyl to form a hemiaminal. 2. Second amine attack on the other carbonyl to form a cyclic dihydroxy intermediate. 3. Dehydration to form the aromatic pyrrole. organic-chemistry.orgwikipedia.org
Van Leusen ReactionTosMIC, α,β-Unsaturated ester1. Base-mediated formation of TosMIC anion. 2. Nucleophilic attack on the unsaturated ester (Michael addition). 3. Intramolecular [3+2] cycloaddition. 4. Elimination of the tosyl group. nih.gov

Advanced Spectroscopic and Analytical Characterization of Pyrrole 3 Carboxylic Acid and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural determination of organic molecules, including pyrrole-3-carboxylic acid and its derivatives. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment of individual atoms.

Proton (¹H) NMR spectroscopy is instrumental in identifying the number and types of hydrogen atoms in a molecule. In derivatives of this compound, the chemical shifts (δ) of the pyrrole (B145914) ring protons are particularly informative. For instance, in 2-(2-(benzylamino)-2-oxoethyl)-1-methyl-1H-pyrrole-3-carboxylic acid, the aromatic protons on the pyrrole ring appear as two doublets at 6.61 ppm and 6.46 ppm. mdpi.com The broad singlet for the carboxylic acid proton (OH) is typically observed at a higher chemical shift, such as 9.63 ppm in 2-oxo-1,5-diphenyl-2,3-dihydro-1H-pyrrole-3-carboxylic acid. researchgate.netrroij.com The specific chemical shifts and coupling constants (J values) help in confirming the substitution pattern on the pyrrole ring.

Interactive Data Table: ¹H NMR Chemical Shifts (ppm) for Select this compound Derivatives

CompoundPyrrole Ring Protons (ppm)Carboxylic Acid Proton (OH) (ppm)Other Notable Protons (ppm)
2-(2-(benzylamino)-2-oxoethyl)-1-methyl-1H-pyrrole-3-carboxylic acid6.61 (d), 6.46 (d) mdpi.com-3.99 (s, CH₂), 3.79 (s, N-CH₃), 7.25-7.35 (m, Phenyl) mdpi.com
2-Oxo-1,5-diphenyl-2,3-dihydro-1H-pyrrole-3-carboxylic acid5.75 (s, CH=) researchgate.netrroij.com9.63 (br s) researchgate.netrroij.com7.02-7.66 (m, Ar) researchgate.netrroij.com
1-Methyl-2-oxo-5-phenyl-2,3-dihydro-1H-pyrrole-3-carboxylic acid5.57 (s, CH=) rroij.com9.64 (br s) rroij.com3.27 (s, CH₃) rroij.com

d = doublet, s = singlet, br s = broad singlet, m = multiplet

Carbon-13 (¹³C) NMR spectroscopy complements ¹H NMR by providing information about the carbon framework of the molecule. The chemical shifts of carbon atoms are influenced by their hybridization and the electronegativity of attached atoms. In this compound derivatives, the carbonyl carbon of the carboxylic acid group typically resonates in the range of 165-185 ppm. oregonstate.edulibretexts.org For example, in 2-oxo-1,5-diphenyl-2,3-dihydro-1H-pyrrole-3-carboxylic acid, the carboxylic acid carbon appears at 171.82 ppm. researchgate.netrroij.com The carbons of the pyrrole ring have characteristic shifts that help distinguish between different isomers and derivatives. oregonstate.edu For instance, in 2-(2-(benzylamino)-2-oxoethyl)-1-methyl-1H-pyrrole-3-carboxylic acid, the pyrrole ring carbons are observed at 109.42, 113.18, 122.35, and 132.75 ppm. mdpi.com

Interactive Data Table: ¹³C NMR Chemical Shifts (ppm) for Select this compound Derivatives

CompoundCarboxylic Acid Carbon (C=O) (ppm)Pyrrole Ring Carbons (ppm)Other Notable Carbons (ppm)
2-(2-(benzylamino)-2-oxoethyl)-1-methyl-1H-pyrrole-3-carboxylic acid-109.42, 113.18, 122.35, 132.75 mdpi.com30.05 (N-CH₃), 126.98, 128.19, 138.52 (Phenyl) mdpi.com
2-Oxo-1,5-diphenyl-2,3-dihydro-1H-pyrrole-3-carboxylic acid171.82 researchgate.netrroij.com115.67, 140.65 researchgate.netrroij.com56.82 (CH), 126.67-137.59 (Ar) researchgate.netrroij.com
1-Methyl-2-oxo-5-phenyl-2,3-dihydro-1H-pyrrole-3-carboxylic acid171.17 rroij.com111.02, 146.92 rroij.com31.04 (CH₃), 56.11 (CH), 127.46-138.14 (Ar) rroij.com

Infrared (IR) and Raman Spectroscopy for Vibrational Analysis

Infrared (IR) and Raman spectroscopy are powerful techniques for identifying functional groups within a molecule by analyzing their vibrational modes. For this compound and its derivatives, these techniques are particularly useful for confirming the presence of the carboxylic acid and pyrrole ring functionalities.

The IR spectrum of a this compound derivative typically shows a broad O-H stretching band for the carboxylic acid group in the region of 2500-3300 cm⁻¹. mdpi.com The C=O stretching vibration of the carboxylic acid is observed as a strong absorption band around 1700 cm⁻¹. mdpi.commdpi.com For instance, in poly(this compound), the C=O stretch appears at 1673 cm⁻¹. mdpi.com The N-H stretching vibration of the pyrrole ring is usually found around 3300-3500 cm⁻¹. mdpi.com In poly(this compound), a broad band centered at 3482 cm⁻¹ is attributed to the overlapping of O-H and N-H stretching vibrations. mdpi.com The fundamental vibrations of the pyrrole ring itself give rise to characteristic bands, often seen around 1580 and 1430 cm⁻¹. mdpi.com

Raman spectroscopy provides complementary information, particularly for the symmetric vibrations and the polymer backbone. Studies on doped poly(this compound) have utilized both IR and Raman spectroscopy to identify the charge carriers as polarons and bipolarons. nih.gov

Interactive Data Table: Characteristic IR Absorption Frequencies (cm⁻¹) for this compound and its Derivatives

Functional GroupVibrational ModeTypical Frequency Range (cm⁻¹)Example Compound and Observed Frequency (cm⁻¹)
Carboxylic AcidO-H Stretch2500-3300 (broad)2-(2-(benzylamino)-2-oxoethyl)-1-methyl-1H-pyrrole-3-carboxylic acid (2587–3065) mdpi.com
Carboxylic AcidC=O Stretch1680-1720Poly(this compound) (1673) mdpi.com
Pyrrole RingN-H Stretch3300-35002-(2-(benzylamino)-2-oxoethyl)-1-methyl-1H-pyrrole-3-carboxylic acid (3289) mdpi.com
Pyrrole RingRing Vibrations~1400-1600Poly(this compound) (1580, 1430) mdpi.com

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a vital analytical technique used to determine the molecular weight and elucidate the structure of compounds by analyzing the mass-to-charge ratio (m/z) of their ions. For this compound and its derivatives, MS confirms the molecular formula and provides insights into fragmentation patterns, which can aid in structural confirmation.

High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, allowing for the determination of the elemental composition of a molecule. For example, the HRMS of 2-methyl-4-oxo-4,5-dihydro-1H-pyrrole-3-carboxylic acid phenylamide showed an [M+Na]⁺ ion at m/z 384.1919, which corresponds to the calculated value of 384.1894 for C₁₉H₂₇N₃NaO₄⁺. mdpi.com The molecular weight of this compound itself is 111.10 g/mol . thermofisher.com

Time-of-Flight Secondary Ion Mass Spectrometry (ToF-SIMS) has been employed to investigate the surface of poly(this compound) films, revealing information about the polymer structure and detecting oligomeric clusters. researchgate.netnih.gov

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of UV or visible light by a molecule, providing information about its electronic transitions. The absorption maxima (λmax) are characteristic of the chromophores present in the molecule. For pyrrole-containing compounds, UV-Vis spectra can reveal information about the extent of conjugation.

Spectroscopic studies of 5-acetyl-2,4-dimethyl-1H-pyrrole-3-carboxylic acid have utilized UV-Vis spectroscopy to investigate its electronic properties. tandfonline.com In the case of 4-(pyridin-2-yl)-1H-pyrrole-3-carboxylic acid, a λmax of approximately 270 nm is observed, which can be monitored to assess the stability of the compound.

X-Ray Photoelectron Spectroscopy (XPS) in Polymer Characterization

X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive quantitative spectroscopic technique that measures the elemental composition, empirical formula, chemical state, and electronic state of the elements within a material. XPS is particularly valuable for the characterization of polymers derived from this compound.

XPS has been used to characterize films of poly(this compound) (PPy-COOH). researchgate.netnih.govresearchgate.net Analysis of the C 1s and N 1s signals provides information on the polymer's surface structure. researchgate.net For a composite of PP3C/PPy/AuNPs, XPS survey scans showed C1s, N1s, and O1s peaks at binding energies of approximately 285, 402, and 533 eV, respectively. mdpi.com High-resolution XPS spectra can distinguish between different chemical states. For example, in the C1s spectrum of PP3C, peaks corresponding to C-C, C-N, C-O, and C=O can be resolved. mdpi.com Furthermore, XPS coupled with chemical derivatization has been used to quantify the number of carboxylic acid groups on the surface of PPy-COOH films. researchgate.net

Interactive Data Table: XPS Binding Energies (eV) for Poly(this compound) and its Composites

Element (Core Level)Chemical StateBinding Energy (eV)
C 1sC-C~284.9 mdpi.com
C 1sC-N~285.9-286.1 mdpi.com
C 1sC-O~286.9 mdpi.com
C 1sC=O~288.1-288.3 mdpi.com
N 1sPyrrolic Nitrogen~402 mdpi.com
O 1sC=O~532.2 mdpi.com
O 1sC-O (Carboxyl)~533.6-534.6 mdpi.com

Time-of-Flight Secondary Ion Mass Spectrometry (ToF-SIMS) for Surface Analysis

Time-of-Flight Secondary Ion Mass Spectrometry (ToF-SIMS) is a highly sensitive surface analytical technique used to characterize the elemental and molecular composition of the outermost layers of a material. In the context of poly(this compound) (PPy-3-carbox) and its derivatives, ToF-SIMS provides crucial information regarding polymer structure, surface modification, and the incorporation of dopants. researchgate.netkpi.ua

A preliminary ToF-SIMS investigation of PPy-3-carbox films, electropolymerized on various substrates like platinum and titanium, was conducted to gain further insight into the polymer's structure and electroactivity. researchgate.netnih.gov This analysis can indirectly provide information on the electroactivity by detecting the presence of electrolyte anions, such as halogen-containing species, that become entrapped within the polymer matrix during its electrochemical synthesis. researchgate.net Subsequent studies have confirmed the presence of these halogenated species on the surface, along with other features like trace elements from the electrolytic solution and oxidized species likely containing the carboxylic groups of the PPy-3-carbox films. researchgate.net

ToF-SIMS has also been effectively used to demonstrate the site-selective growth of polypyrrole on surfaces patterned with pyrrole-silane. rsc.org By monitoring characteristic secondary ions, such as CN⁻ (m/z = 26) from the pyrrole ring and other fragments like CNO⁻ (m/z = 42) and C₃N⁻ (m/z = 50) from polypyrrole, researchers can confirm the successful and localized polymerization on the desired areas of a substrate. rsc.org The technique is sensitive enough to distinguish these signals from those of other surface functionalities, such as fluoride (B91410) ions from fluorinated silanes used for patterning. rsc.org

The power of ToF-SIMS extends to the characterization of more complex systems. For instance, it has been used to analyze polypyrrole-fiber composites, confirming the presence of specific dopant anions, like 5-sulphosalicylate, in the polymer overlayer. kpi.ua This level of detail is critical for understanding how different dopants influence the properties of the final material. Furthermore, ToF-SIMS can be used in conjunction with other surface-sensitive techniques like X-ray Photoelectron Spectroscopy (XPS) for a more comprehensive surface characterization of functionalized polypyrrole films. researchgate.netpsu.edu

Key Findings from ToF-SIMS Analysis:

Sample TypeKey FindingsCharacteristic Ions (m/z)Reference
PPy-3-carbox filmsConfirmation of polymer structure, entrapment of electrolyte anions, presence of oxidized species.Halogen ions, fragments containing COOH groups. researchgate.netnih.gov
Patterned PolypyrroleDemonstrated site-selective growth on pyrrole-silane treated surfaces.CN⁻ (26), CNO⁻ (42), C₃N⁻ (50) rsc.org
Polypyrrole-fiber compositesIdentified specific dopant anions (5-sulphosalicylate) in the polymer overlayer.Ions characteristic of the dopant anion. kpi.ua
Functionalized PolypyrroleComplemented XPS data for comprehensive surface chemical analysis.Varied depending on the functional group. researchgate.netpsu.edu

Electron Paramagnetic Resonance (EPR) in Doped Polymers

Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), is a spectroscopic technique that detects species with unpaired electrons. In the study of conducting polymers like doped poly(this compound), EPR is invaluable for identifying and characterizing the nature of charge carriers, which are often radical ions (polarons) or di-ions (bipolarons). nih.govibm.com

Investigations into poly(this compound) doped with p-toluenesulfonate (p-TSA⁻) and anthraquinone (B42736) sulfonate (AQS⁻) have utilized EPR to demonstrate the formation of localized polarons and bipolarons within the polymer structure. nih.gov These paramagnetic species are the charge carriers responsible for the material's conductivity. The EPR spectra, in conjunction with IR and Raman spectroscopy, confirm that doping increases the number of these charge carriers. nih.gov

Early studies on polypyrrole and its derivatives revealed that highly conducting films often exhibit a narrow Lorentzian EPR signal. aps.org However, a direct correlation between the conductivity and the intensity or linewidth of this signal was not always observed. aps.org It was deduced that the ESR signal in as-prepared materials might not solely arise from the primary current-carrying species but also from localized, neutral π-radical defects. aps.org Interestingly, electrochemically cycled films that remained highly conductive showed little to no detectable ESR absorption, which was interpreted as evidence for the formation of spinless bipolarons as the dominant charge carriers in the highly conducting state. aps.org

The synthesis conditions of polypyrrole films, such as the temperature of electrochemical deposition, can influence the degree of disorder in the polymer matrix. EPR has been used as a tool to probe this morphological disorder. missouristate.eduresearchgate.net By using paramagnetic probes like oxygen, researchers can observe changes in the EPR signal's asymmetry, providing insights into the inhomogeneous nature of the polymer. missouristate.edu The density of states at the Fermi level, a crucial parameter for understanding the electronic properties of conducting polymers, can also be estimated from EPR measurements. missouristate.eduresearchgate.net

Summary of EPR Findings for Doped Pyrrole Polymers:

Polymer SystemKey EPR FindingsInferred Charge CarriersReference
PPy-3-carbox doped with p-TSA⁻/AQS⁻Formation of localized paramagnetic species upon doping.Polarons and bipolarons nih.gov
Oxidized polypyrrole filmsObservation of a narrow Lorentzian signal; absence of signal in highly conductive, cycled films.π-radical defects, spinless bipolarons aps.org
PF₆⁻ doped polypyrroleCorrelation between synthesis temperature, morphological disorder, and EPR signal asymmetry.Polarons missouristate.eduresearchgate.net

Electrochemical Characterization Techniques for this compound Polymers

The electrochemical behavior of poly(this compound) (PPy-3-carbox) and its composites is fundamental to their application in sensors, supercapacitors, and biomedical devices. A suite of electrochemical techniques is employed to probe the properties of these materials, with Cyclic Voltammetry (CV) and Electrochemical Impedance Spectroscopy (EIS) being among the most prominent.

Cyclic Voltammetry (CV) is used to study the redox behavior, stability, and electropolymerization process of PPy-3-carbox. During the electropolymerization of this compound, CV allows for the controlled deposition of the polymer film onto an electrode surface. researchgate.netcmu.ac.th The resulting voltammograms reveal the redox activity of the polymer, characterized by anodic and cathodic peaks corresponding to the oxidation and reduction of the polymer backbone. For instance, PPy-3-carbox films often exhibit a quasi-reversible redox process, and the potential range used for polymerization can affect the resulting polymer's electroactivity. researchgate.netnih.gov In some cases, an anodic peak around -0.12 V (vs. Ag/AgCl) is observed, which is attributed to the one-electron oxidation of the polymer matrix for every three monomer units. researchgate.net The stability of these films can be assessed by subjecting them to repeated potential cycling, with good stability being a key feature for many applications. mdpi.comnih.gov

Electrochemical Impedance Spectroscopy (EIS) provides detailed information about the electrical properties of the polymer film and the interfaces within the electrochemical cell. sci-hub.seresearchgate.net An EIS spectrum, often represented as a Nyquist plot, can reveal the charge transfer resistance (Rct) at the electrode-polymer interface, the solution resistance, and the capacitive behavior of the film. For PPy-3-carbox films, a decrease in the semicircle diameter of the Nyquist plot after polymer deposition indicates a lower charge transfer resistance and improved electron transfer at the electrode surface. cmu.ac.th This technique is particularly useful for monitoring the step-by-step fabrication of immunosensors, where changes in impedance upon the immobilization of antibodies and the binding of antigens can be quantified. sci-hub.senih.gov Furthermore, EIS has been used to show that nanocomposites of polypyrrole with materials like carboxylated cellulose (B213188) nanocrystals can exhibit higher stability and specific capacitance compared to polypyrrole with simple anions. a-z.lu

Key Electrochemical Findings for PPy-3-carbox Polymers:

TechniqueParameter/ObservationSignificanceReference(s)
Cyclic Voltammetry (CV)Electropolymerization controlAllows for the formation of polymer films with tailored thickness and properties. researchgate.netcmu.ac.th
Redox peaksIndicates the electroactivity of the polymer and the potential for charge storage. researchgate.netresearchgate.net
Cycling stabilityAssesses the durability and long-term performance of the polymer film. mdpi.comnih.gov
Electrochemical Impedance Spectroscopy (EIS)Charge Transfer Resistance (Rct)Quantifies the ease of electron transfer at the electrode/polymer interface. cmu.ac.thnih.gov
Capacitive behaviorCharacterizes the ability of the material to store charge, crucial for supercapacitor applications. researchgate.neta-z.lu
Interfacial changesMonitors the modification of the electrode surface, for example, in biosensor fabrication. sci-hub.se

Computational and Theoretical Studies of Pyrrole 3 Carboxylic Acid

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to predicting the behavior of molecules. By solving approximations of the Schrödinger equation, these methods can determine a wide range of molecular properties.

Density Functional Theory (DFT) is a widely used computational method for investigating the electronic structure of molecules. It is particularly effective for describing structural and electronic properties due to its balance of accuracy and computational cost. Calculations, often using functionals like B3LYP with a 6-311++G(d,p) basis set, can determine optimized geometries, vibrational frequencies, and various electronic parameters. nih.govacs.org

For Pyrrole-3-carboxylic acid, DFT calculations reveal a planar structure where the π-electron system of the pyrrole (B145914) ring is in conjugation with the carboxylic acid group. This delocalization of electrons influences the molecule's stability and reactivity. Key electronic properties that can be calculated include the dipole moment, polarizability, and the energies of the frontier molecular orbitals. nih.gov

Table 1: Calculated Electronic Properties of Pyrrole Derivatives
PropertyCalculated Value RangeSignificance
Dipole Moment (Debye)2.0 - 4.0 DIndicates the overall polarity of the molecule.
Polarizability (a.u.)60 - 80 a.u.Measures the deformability of the electron cloud in an electric field.
Total Energy (Hartree)-415 to -420 HartreeRepresents the total electronic and nuclear energy at 0 K.

Frontier Molecular Orbital (FMO) theory is crucial for understanding chemical reactivity. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). researchgate.netnih.gov The HOMO acts as an electron donor, so its energy is related to the molecule's nucleophilicity. The LUMO is an electron acceptor, and its energy relates to electrophilicity. The energy gap between the HOMO and LUMO (ΔE) is a key indicator of chemical stability; a larger gap implies higher stability and lower chemical reactivity. irjweb.com

For this compound, the HOMO is typically distributed over the electron-rich pyrrole ring, while the LUMO is more localized on the electron-withdrawing carboxylic acid group and adjacent carbon atoms. The energy gap helps predict the molecule's electronic transition properties and its potential in applications like organic electronics. rdd.edu.iq

Table 2: Frontier Molecular Orbital Properties of Pyrrole Derivatives
ParameterTypical Energy Range (eV)Interpretation
EHOMO-6.0 to -6.5 eVEnergy of the highest occupied molecular orbital; relates to ionization potential.
ELUMO-1.5 to -2.0 eVEnergy of the lowest unoccupied molecular orbital; relates to electron affinity.
HOMO-LUMO Gap (ΔE)4.0 to 5.0 eVIndicates chemical reactivity and kinetic stability. schrodinger.com

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and charge distribution within a molecule. It examines the interactions between filled donor orbitals and empty acceptor orbitals, quantifying the extent of electron delocalization. ijcce.ac.ir This delocalization, or hyperconjugation, contributes significantly to molecular stability.

In this compound, NBO analysis reveals strong intramolecular charge transfer interactions. Key interactions include those between the lone pair orbitals of the nitrogen and oxygen atoms (donors) and the antibonding π* orbitals of the C=C and C=O bonds (acceptors). The stabilization energy (E(2)) associated with these interactions indicates the strength of the delocalization. For instance, the interaction between the nitrogen lone pair (LP(N)) and the π*(C-C) orbitals of the ring is a major contributor to the aromaticity and stability of the pyrrole moiety. researchgate.net Similarly, interactions involving the carbonyl group highlight the electronic communication between the ring and the substituent. researchgate.net

The Fukui function is a local reactivity descriptor derived from DFT that helps predict the most reactive sites in a molecule for nucleophilic, electrophilic, and radical attacks. wikipedia.orgscm.com The function measures the change in electron density at a specific point when an electron is added to or removed from the system.

Site for Nucleophilic Attack: The most likely site for a nucleophile to attack is the atom with the highest value of the Fukui function f+, which corresponds to the atom best able to accept an electron. schrodinger.com

Site for Electrophilic Attack: The site most susceptible to an electrophile is the atom with the highest value of f-, indicating the atom from which an electron is most easily removed. researchgate.net

For this compound, the carbonyl carbon of the carboxylic acid group is predicted to be the primary site for nucleophilic attack due to its electron-deficient nature. Conversely, the carbon atoms of the pyrrole ring, particularly the C2 and C5 positions, are generally the most susceptible to electrophilic attack due to the electron-donating effect of the nitrogen atom. chemrxiv.org

Ab initio (from first principles) calculations, such as Møller-Plesset perturbation theory (MP2) or high-level composite methods, are used to determine accurate thermochemical properties like the standard enthalpy of formation (ΔHf°), entropy (S°), and heat capacity (Cp). acs.org These calculations are vital for understanding the thermodynamics of reactions involving the molecule.

Studies on the decarboxylation of the related pyrrole-2-carboxylic acid have shown that the process is influenced by protonation and the presence of water molecules, with calculated energy barriers in the range of 30-35 kcal/mol. researchgate.net Similar ab initio studies on this compound would be expected to yield comparable thermochemical data, providing insight into its stability and decomposition pathways.

Molecular Modeling and Dynamics Simulations

While quantum chemical calculations focus on the properties of single, often isolated, molecules, molecular modeling and dynamics simulations are used to study the behavior of molecules in a condensed phase or their interaction with other molecules, such as biological macromolecules. nih.gov

Molecular dynamics (MD) simulations use classical mechanics to simulate the movements of atoms in a system over time. This approach can be used to explore the conformational landscape of this compound, its solvation in different media, and its binding mode within a protein active site. nih.gov For example, MD simulations of related pyrrole carboxamide derivatives have been used to investigate their binding stability with enzymes like Lysine Specific Demethylase 1 (LSD1), revealing key interactions that stabilize the ligand-protein complex. rsc.org Such studies are crucial in the field of drug design for understanding structure-activity relationships and for the rational design of more potent inhibitors. mdpi.com

Molecular Docking for Ligand-Protein Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is extensively used to understand and predict the interaction between a ligand, such as a this compound derivative, and a protein's active site.

Research has demonstrated the utility of molecular docking in identifying potential therapeutic targets for various pyrrole derivatives. For instance, in the pursuit of novel anticancer agents, a molecular docking study was conducted on pyrazoline-conjugated 2,4-dimethyl-1H-pyrrole-3-carboxylic acid derivatives against Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2). The most potent compound exhibited a strong binding affinity, comparable to the established drug sunitinib (B231), suggesting that its anticancer efficacy may stem from tight interactions at the adenosine triphosphate (ATP) binding site of the receptor. nih.gov

Similarly, docking studies have been instrumental in exploring the anti-HIV potential of N-substituted pyrrole derivatives. These studies help in the virtual screening of compound databases and in predicting the strongest binders based on scoring functions that estimate the binding energy. researchgate.net For example, specific derivatives of 2-Amino-1-phenyl-4,5-dihydro-1H-pyrrole-3-carboxylic acid ethyl ester were docked with an anti-HIV-1 receptor (PDB ID: 3MNW). The results highlighted that substitutions on the phenyl ring significantly influence the binding energy, providing a rationale for further chemical synthesis and optimization. researchgate.net

Furthermore, molecular docking has been applied to investigate the anti-tubulin activity of polysubstituted pyrrole compounds, which are of interest as potential cancer chemotherapeutics. By docking these compounds into the colchicine binding site of tubulin, researchers can correlate the calculated free energies of binding with experimentally determined antiproliferative activities. nih.gov These computational models help to elucidate the key intermolecular contacts, such as hydrophobic interactions and hydrogen bonds, that mediate the binding process. nih.gov

Table 1: Molecular Docking Studies of this compound Derivatives
DerivativeProtein TargetKey FindingsBinding Affinity / Energy
Pyrazoline-conjugated 2,4-dimethyl-1H-pyrrole-3-carboxylic acid derivativeVEGFR-2Demonstrated tight interactions at the active ATP site, comparable to sunitinib. nih.gov-9.5 kcal/mol nih.gov
2-Amino-1-(4-Iodophenyl)-4,5-dihydro-1H-pyrrole-3-carboxylic acid ethyl esterAnti-HIV-1 Receptor (3MNW)Showed the highest interaction energy among the tested derivatives. researchgate.net-265.9 (energy value) researchgate.net
2-Amino-1-(4-Fluoro-phenyl)-4,5-dihydro-1H-pyrrole-3-carboxylic acid ethyl esterAnti-HIV-1 Receptor (3MNW)Part of a study to develop a new class of HIV fusion inhibitors. researchgate.net-228.23 (energy value) researchgate.net
3,5-dibromo-4-(3,4-dimethoxyphenyl)-1H-pyrrole-2-carboxylic acid ethyl ester (JG-03-14)αβ-tubulin (colchicine site)Identified as the most stable complex, with hydrophobic interactions being the dominant stabilizing force. nih.govNot explicitly stated in the provided text.

Quantitative Structure-Activity Relationship (QSAR) Studies

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a mathematical relationship between the chemical structure and the biological activity of a series of compounds. These models are crucial for predicting the activity of newly designed molecules, thereby saving time and resources in the drug discovery process.

In the context of pyrrole derivatives, 3D-QSAR studies have been successfully employed to understand the structural requirements for potent biological activity. For example, research on thieno[3,2-b]pyrrole-5-carboxamide derivatives as inhibitors of Lysine Specific Demethylase 1 (LSD1), a target in cancer therapy, utilized Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA). rsc.orgnih.govresearchgate.net These studies generated robust models with high predictive power, which were then used to guide the design of novel, more potent inhibitors. rsc.orgnih.gov The contour maps generated from these models provide a visual representation of how different steric and electrostatic fields of the molecule influence its inhibitory activity. nih.gov

Another application of 3D-QSAR was in the development of phenylpyrrole fungicides. A CoMFA model was established to investigate the activity of twenty different compounds against the plant pathogen Rhizoctonia solani. sioc-journal.cn The resulting model demonstrated good predictive ability and provided theoretical support for the further structural optimization of this class of fungicides. sioc-journal.cn Structure-activity relationship (SAR) studies, a related qualitative approach, have also been vital in optimizing pyrrole-based compounds, such as 1H-pyrrole-3-carbonitrile derivatives, as agonists for the stimulator of interferon genes (STING) receptor, a promising target in cancer immunotherapy. nih.gov

Table 2: 3D-QSAR Model Statistics for Pyrrole Derivatives
Compound SeriesTargetQSAR Modelq² (Cross-validated correlation coefficient)r² (Non-cross-validated correlation coefficient)r²_pred (Predictive correlation coefficient)
Thieno[3,2-b]pyrrole-5-carboxamide derivativesLSD1 InhibitorsCoMFA0.783 rsc.orgnih.gov0.944 rsc.orgnih.gov0.851 rsc.orgnih.gov
Thieno[3,2-b]pyrrole-5-carboxamide derivativesLSD1 InhibitorsCoMSIA0.728 rsc.orgnih.gov0.982 rsc.orgnih.gov0.814 rsc.orgnih.gov
Phenylpyrrole derivativesRhizoctonia solaniCoMFA0.503 sioc-journal.cn0.974 sioc-journal.cnNot explicitly stated in the provided text.

Molecular Dynamics (MD) Simulations

Molecular Dynamics (MD) simulations are a powerful computational method used to study the physical movements of atoms and molecules over time. For this compound derivatives, MD simulations provide detailed information about the stability of ligand-protein complexes, conformational changes, and the energetic profiles of binding.

MD simulations often follow molecular docking studies to refine the docked poses and to assess the stability of the predicted interactions. In the study of thieno[3,2-b]pyrrole-5-carboxamide derivatives as LSD1 inhibitors, MD simulations were performed on the most promising newly designed compounds. rsc.orgnih.govresearchgate.net These simulations helped to explore their probable binding modes and confirmed the crucial role of specific amino acid residues, such as Asn535, in stabilizing the inhibitor within the active site. rsc.orgnih.gov

In another study focusing on breast cancer targets, MD simulations were conducted on a complex of a pyrrole derivative (SR9009) and the protein Rev-erbα. nih.gov The simulation results provided a calculation of the binding energy, offering a more dynamic and energetically detailed picture of the interaction compared to static docking alone. The significant binding energy calculated for the complex suggests a stable and favorable interaction. nih.gov

These simulations are critical for validating docking results and for providing a deeper understanding of the dynamic nature of molecular recognition, which is essential for the rational design of effective therapeutic agents based on the this compound scaffold.

Applications of Pyrrole 3 Carboxylic Acid in Medicinal Chemistry and Pharmaceutical Research

Pyrrole-3-carboxylic Acid as a Versatile Building Block in Drug Discovery

The this compound moiety is a key component in the architecture of numerous biologically active molecules. mdpi.comscitechnol.com Its structure, featuring a five-membered aromatic ring with a nitrogen atom and a carboxylic acid group, allows for a variety of chemical modifications. This versatility makes it an ideal starting point for creating complex molecular structures with potential therapeutic value. The ability to undergo diverse chemical reactions, such as substitution, oxidation, and reduction, enables chemists to synthesize a broad spectrum of derivatives.

This compound and its variations, like 5-Formyl-2,4-dimethyl-1H-pyrrole-3-carboxylic acid, are recognized as important intermediates in the synthesis of pharmaceuticals. chemimpex.com The pyrrolidine (B122466) ring, the saturated analog of pyrrole (B145914), is also a prevalent scaffold in drug discovery, valued for its three-dimensional structure that allows for thorough exploration of pharmacophore space. nih.gov The this compound framework is central to the structure of highly successful drugs, highlighting its significance in medicinal chemistry. mdpi.com Its role as a precursor allows for the development of novel compounds aimed at treating a range of conditions. chemimpex.com

Design and Synthesis of this compound Derivatives for Therapeutic Targets

The design and synthesis of this compound derivatives are pivotal in the development of new therapeutic agents. nih.gov A common strategy involves molecular hybridization, where the this compound scaffold is combined with other pharmacologically active moieties to create hybrid molecules with enhanced or novel biological activities. For instance, a series of pyrazoline-conjugated 2,4-dimethyl-1H-pyrrole-3-carboxylic acid and amide derivatives were developed using this approach. nih.gov

Synthetic methodologies are continuously being refined to improve efficiency and yield. Microwave-assisted synthesis, for example, has been shown to significantly reduce reaction times and increase the yields of certain pyrrole derivatives. researchgate.net Continuous flow chemistry offers another advanced method, enabling the one-step synthesis of substituted pyrrole-3-carboxylic acids directly from simple starting materials. syrris.jpresearchgate.net The Paal–Knorr synthesis is another frequently used technique for creating the pyrrole ring from a 1,4-dicarbonyl compound. acs.org

These synthetic efforts are often guided by computational studies, such as molecular docking, to predict how the designed molecules will interact with their biological targets. nih.gov For example, docking studies against Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) have been used to reinforce the anticancer potential of newly synthesized this compound derivatives. nih.gov The strategic incorporation of different functional groups allows for the fine-tuning of the pharmacological properties of these derivatives to target specific enzymes or receptors involved in disease pathways. nih.gov

Role of this compound in Fragment-Based Drug Discovery (FBDD)

Fragment-based drug discovery (FBDD) is a powerful strategy in modern drug development that involves screening small, low-molecular-weight compounds (fragments) to identify those that bind to a biological target. researchgate.netrsc.org this compound and its derivatives are well-suited for this approach. The pyrrole scaffold itself can act as a core fragment that, once identified as a binder, can be elaborated upon to develop more potent, drug-like molecules. rsc.org

In one FBDD campaign, a set of this compound motifs were selected as lead fragments for inhibiting the Notum enzyme. nih.gov These initial fragments were then chemically "grown" to better fit the binding pocket, leading to molecules with significantly improved potency. nih.gov The carboxylic acid group is a common feature in fragments designed to target certain binding sites, and its presence on the pyrrole ring makes it a valuable starting point. dovepress.com

The FBDD process often utilizes biophysical techniques like X-ray crystallography and Nuclear Magnetic Resonance (NMR) to detect the weak binding of fragments and to understand their binding modes. researchgate.netdovepress.com For example, a pyrrole ester fragment was identified as a binder to the ATP-binding site of Staphylococcus aureus GyrB, and this initial hit was then expanded into a library of pyrrole-containing compounds for further testing. rsc.org This iterative process of identifying a fragment hit and then optimizing its structure is a hallmark of FBDD and has been successfully applied using pyrrole-based scaffolds. researchgate.netrsc.org

Specific Pharmacological Activities of this compound Derivatives

Derivatives of this compound have demonstrated a wide spectrum of pharmacological activities, making them promising candidates for the treatment of various diseases.

The pyrrole moiety is a common feature in compounds with anti-inflammatory, antiseptic, and anticancer properties. researchgate.net Numerous studies have focused on synthesizing and evaluating this compound derivatives for their potential as anticancer agents. researchgate.net These compounds have been shown to target various mechanisms involved in cancer progression, including microtubule polymerization, protein kinases, and angiogenesis. researchgate.net

For instance, a series of novel 2,4-dimethyl-5-((E)-3-phenyl-3-oxoprop-1-enyl)-1H-pyrrole-3-carboxylic acid derivatives were designed, inspired by the structures of known anticancer drugs like sunitinib (B231). researchgate.net One lead compound from this series demonstrated potent activity against breast (MDA-MB-231) and prostate (PC-3) cancer cell lines. researchgate.net Similarly, pyrazoline-conjugated 2,4-dimethyl-1H-pyrrole-3-carboxylic acid derivatives have shown significant growth inhibition against a panel of 60 human cancer cell lines. nih.gov Other research has explored pyrrolidone derivatives bearing a 3,4,5-trimethoxyphenyl moiety, which have shown inhibitory effects on human lung adenocarcinoma cells (A549). mdpi.com

The anticancer potential is often linked to the inhibition of specific molecular targets. Molecular docking studies have suggested that some this compound derivatives may exert their anticancer effects by binding to the ATP site of VEGFR-2, a key receptor in angiogenesis. nih.gov

Table 1: Examples of Anticancer Activity of this compound Derivatives
Derivative ClassCancer Cell Line(s)Key FindingsReference
2,4-dimethyl-5-((E)-3-phenyl-3-oxoprop-1-enyl)-1H-pyrrole-3-carboxylic acid derivativesMDA-MB-231 (Breast), PC-3 (Prostate)A lead compound showed GI50 values of 5.51 and 5.15 μg/mL, respectively. researchgate.net
Pyrazoline-conjugated 2,4-dimethyl-1H-pyrrole-3-carboxylic acid derivativesNCI-60 cell line panel12 derivatives showed growth inhibition ranging from 50.21% to 108.37% at 10 µM. nih.gov
5-oxo-1-(3,4,5-trimethoxyphenyl)pyrrolidine-3-carboxylic acid derivativesA549 (Lung)Evaluated for in vitro viability inhibitory effects. mdpi.com
3-Hydroxy-1-methyl-2-oxo-5-(3-chlorophenyl)-2,5-dihydro-1H-pyrrole-3-carboxylic acid ethyl esterLeukemiaShowed noteworthy activity against leukemia. benthamscience.com

The pyrrole ring is a structural component of several well-known nonsteroidal anti-inflammatory drugs (NSAIDs), including tolmetin (B1215870) and ketorolac, which underscores the potential of this scaffold in developing new anti-inflammatory agents. nih.govpensoft.net Research has focused on designing this compound derivatives that can inhibit key inflammatory mediators, such as cyclooxygenase (COX) enzymes. nih.gov

A series of N-pyrrolylcarboxylic acids have been reported as potent inhibitors of COX-2, the inducible form of the enzyme that plays a major role in inflammation. nih.gov By selectively inhibiting COX-2 over COX-1, these compounds have the potential for better gastric tolerance compared to traditional NSAIDs. nih.gov In one study, newly synthesized pyrrolopyridine derivatives, derived from aminocyanopyrroles, showed significant anti-inflammatory activity comparable to the standard drug diclofenac. nih.gov Docking studies confirmed that these active molecules could bind effectively within the COX-2 active site. nih.gov Another study investigated N-substituted 3,4-pyrroledicarboximides and found that most of the synthesized derivatives possessed anti-inflammatory activity. mdpi.com However, not all pyrrole derivatives show this effect; a study on six novel pyrrolic compounds found they possessed analgesic properties but did not exhibit significant anti-inflammatory activity in a carrageenan-induced paw edema model. pensoft.netpensoft.net

Table 2: Research Findings on Anti-inflammatory Activity of this compound Derivatives
Derivative ClassTarget/ModelKey FindingsReference
PyrrolopyridinesCOX-2 enzyme / Carrageenan-induced edemaSix compounds showed significant anti-inflammatory activity, comparable to diclofenac. nih.gov
N-substituted 3,4-pyrroledicarboximidesIn vivo modelsMost synthesized derivatives demonstrated anti-inflammatory activity. mdpi.com
N-pyrrole carboxylic acid derivativesCOX-1 and COX-2 enzymesDerivatives showed inhibitory activity, with some being more active than celecoxib. acs.org
Various novel pyrrolic compoundsCarrageenan-induced paw edemaThe tested compounds did not significantly reduce paw edema. pensoft.netpensoft.net

The emergence of multidrug-resistant bacteria has created an urgent need for new antimicrobial agents, and pyrrole-based compounds have emerged as a promising area of research. acgpubs.org The pyrrole scaffold is present in various natural and synthetic compounds with demonstrated antibacterial and antifungal activities. nih.govbiointerfaceresearch.com

Several studies have synthesized and evaluated this compound derivatives for their antimicrobial potential. A series of chalcone-clubbed 2,4-dimethyl-1H-pyrrole-3-carboxamide derivatives showed potential against Candida albicans. researchgate.net Another study found that a specific trifluoroethyl ester derivative of this compound exhibited potent antibacterial activity against Gram-positive bacteria Bacillus subtilis and Staphylococcus aureus. researchgate.net Similarly, pyrazoline-conjugated derivatives showed potential antimicrobial activity with significant growth inhibition. nih.gov

The synthesis of 5-chloro-4-(1,3-oxazol-5-yl)-1Н-pyrrole-3-carboxamides has yielded compounds with high anti-staphylococcal and antifungal activities. biointerfaceresearch.com The introduction of different substituents onto the pyrrole ring has been shown to modulate the antimicrobial spectrum and potency. acgpubs.org For example, some 1-arylmethyl-4-aryl-1H-pyrrole-3-carboxylic acid analogues demonstrated activity against Staphylococcus species. mdpi.com These findings highlight the value of the this compound scaffold as a template for designing novel antimicrobial agents. researchgate.net

Antiviral Activity (e.g., HIV-1 Integrase Inhibition)

The this compound framework is a key component in the design of potent antiviral agents, particularly inhibitors of the human immunodeficiency virus type 1 (HIV-1) integrase. This viral enzyme is essential for the replication of HIV, as it catalyzes the insertion of the viral DNA into the host cell's genome through two critical steps: 3'-processing and strand transfer. plos.orgacs.org Inhibition of this enzyme effectively halts the viral life cycle, making it a prime target for antiretroviral therapy.

Researchers have successfully synthesized various derivatives incorporating the pyrrole scaffold that exhibit significant anti-HIV-1 activity. For instance, bicyclic compounds like 2-(3-chloro-4-fluorobenzyl)-7-hydroxy-1H-pyrrolo[3,4-c]pyridine-1,3,6(2H,5H)-trione derivatives have been shown to inhibit the strand transfer reaction with IC50 values in the low micromolar range. acs.org Similarly, 7-hydroxy-1,3-dioxo-2,3-dihydro-1H-pyrrolo[3,4-c]pyridine-4-carboxylates have demonstrated moderate to potent activity against HIV-1 replication, with some derivatives showing EC50 values below 10 µM. acs.org

Another class of highly potent allosteric HIV-1 integrase inhibitors (ALLINIs) is based on a pyrrolopyridine scaffold. plos.org One such compound, STP0404, displayed remarkable efficacy with an IC50 of 0.41 nM against the HIV-1NL4-3 strain in human peripheral blood mononuclear cells (PBMCs). plos.org Furthermore, other studies have identified compounds like the 2-(quinolin-3-yl) acetic acid derivative 27 which inhibits HIV-1 replication with an EC50 value of 17 μM. mdpi.com In addition to integrase, 4-oxo derivatives of pyrrole-3-carboxylic acids have also been investigated as inhibitors of HIV-1 protease, another critical viral enzyme. fishersci.fi

Compound Class/NameTarget EnzymeActivity MeasurementPotency
Pyrrolo[3,4-c]pyridine-1,3,6-trione derivativesHIV-1 IntegraseIC50 (Strand Transfer)6–22 μM acs.org
Pyrrolopyridine-based ALLINI (STP0404)HIV-1 IntegraseIC500.41 nM (in PBMCs) plos.org
2-(Quinolin-3-yl) acetic acid derivative 22 HIV-1 IntegraseEC5058 µM mdpi.com
2-(Quinolin-3-yl) acetic acid derivative 27 HIV-1 IntegraseEC5017 µM mdpi.com
4-Oxo-pyrrole-3-carboxylic acid derivativesHIV-1 Protease-Noted inhibitory activity fishersci.fi

Antihypertensive Agents

This compound is a valuable precursor for the synthesis of compounds with blood pressure-lowering effects. fishersci.camdpi.comnih.gov Two notable classes of antihypertensive agents derived from this scaffold are benzopyran antihypertensives and N-1H-pyrrol-1-yl-3-pyridazinamines.

Substituted trans-4-amino-3,4-dihydro-2,2-dimethyl-2H-1-benzopyran-3-ols have shown significant antihypertensive activity. These compounds act as direct vasodilators and have demonstrated efficacy comparable to established drugs like hydralazine (B1673433) and the calcium antagonist nifedipine. nih.gov Their mechanism is believed to involve the relaxation of vascular smooth muscle.

Another important group is the N-1H-pyrrol-1-yl-3-pyridazinamines. These were developed based on the hypothesis that incorporating the hydrazino moiety of the known vasodilator hydralazine into a pyrrole ring could mitigate some of its side effects. researchgate.netsci-hub.se Many compounds in this series exhibited moderate to strong antihypertensive activity in spontaneously hypertensive rats, with a characteristically slow onset of action. researchgate.netsci-hub.se A key example is N-(2,5-Dimethyl-1H-pyrrol-1-yl)-6-(4-morpholinyl)-3-pyridazinamine hydrochloride, also known as Mopidralazine (MDL 899), which advanced to clinical trials. researchgate.net

Cholecystokinin (B1591339) Antagonists

Derivatives of this compound have been utilized in the synthesis of cholecystokinin (CCK) receptor antagonists. fishersci.camdpi.comnih.gov CCK is a peptide hormone that plays a significant role in various physiological processes in the gastrointestinal system and the central nervous system, mediated by CCK1 (peripheral) and CCK2 (central) receptors. researchgate.netasm.org Antagonists of these receptors have therapeutic potential for treating gastrointestinal motility disorders, anxiety, and certain types of pain. researchgate.netasm.org

The development of these antagonists has often involved modifying existing structures or designing new ones based on the CCK pharmacophore. For example, researchers have designed peptoid structures where a pyrrole ring replaces amide bonds to create potent and selective CCK receptor antagonists. nih.gov While specific quantitative data for a wide range of this compound-derived CCK antagonists is not broadly published, the strategy of incorporating the pyrrole moiety to create non-peptide antagonists like L-365,260 (a benzodiazepine (B76468) derivative) highlights the scaffold's importance in this field. L-365,260 demonstrated high affinity for the CCK2 receptor with an IC50 of 2.0 nM. mdpi.com

Azepinediones

This compound also serves as a synthetic starting point for azepinediones. fishersci.camdpi.comnih.gov While the broader therapeutic applications of azepinediones derived directly from this compound are not extensively detailed in the literature, related structures have shown biological activity. For instance, a study on the synthesis of novel pyridazin-hydrazono-thiazolidinone derivatives led to the creation of oxothiazolidin-azepinedione compounds. These synthesized molecules were evaluated for their antimicrobial activity and were found to be among the most effective agents tested. researchgate.net This suggests a potential avenue for the development of pyrrole-based azepinediones as antimicrobial agents.

5-HT6 Receptor Inverse Agonists

A highly successful application of the this compound scaffold is in the development of 5-HT6 receptor inverse agonists. The 5-HT6 receptor, a G-protein coupled receptor primarily found in the brain, is a promising target for treating cognitive deficits associated with disorders like Alzheimer's disease and schizophrenia. u-tokyo.ac.jpunipi.it

The 2-aryl-1H-pyrrole-3-carboxamide structure has proven to be a particularly fruitful template. By modifying this core, researchers have developed potent and selective inverse agonists that can modulate signaling pathways such as mTOR and cyclin-dependent kinase 5 (Cdk5). researchgate.netu-tokyo.ac.jp These compounds have shown efficacy in preclinical models, improving cognitive function and alleviating neuropathic pain. researchgate.netu-tokyo.ac.jp The transformation from neutral antagonists to inverse agonists was achieved by replacing a bulkier 1H-pyrrolo[3,2-c]quinoline scaffold with the more streamlined 2-phenyl-1H-pyrrole-3-carboxamide core. scielo.br

CompoundReceptor TargetBinding Affinity (Ki)Signaling Pathway Modulated
PZ-13865-HT6 Receptor23 nM u-tokyo.ac.jpGs, mTOR u-tokyo.ac.jp
PZ-11795-HT6 Receptor30 nM u-tokyo.ac.jpGs, Cdk5, mTOR u-tokyo.ac.jp
Compound 33 (5-HT6 inverse agonist 1)5-HT6 Receptor23 nM fishersci.fiGs, Cdk5, mTOR researchgate.net
Compound 275-HT6 Receptor-Gs, Cdk5 unipi.it

Aldose Reductase Inhibitors

Derivatives of this compound are effective inhibitors of aldose reductase (ALR2), the first and rate-limiting enzyme in the polyol pathway. mdpi.com Under hyperglycemic conditions, such as in diabetes mellitus, the increased flux of glucose through this pathway leads to the accumulation of sorbitol. This process is implicated in the pathogenesis of long-term diabetic complications, including neuropathy, retinopathy, and cataracts. nih.gov Inhibiting ALR2 is therefore a key therapeutic strategy to prevent or mitigate these complications.

Various pyrrole-based compounds have been designed and synthesized as potent and selective ALR2 inhibitors. Research has shown that introducing specific functional groups, such as a trifluoroacetyl group on the pyrrole ring, can significantly enhance inhibitory activity. The 1-hydroxypyrazole moiety has also been used as a successful bioisostere for the carboxylic acid group, leading to potent non-carboxylic acid inhibitors.

Compound Class/NameTarget EnzymePotency (IC50)
2-phenoxypyrido[3,2-b]pyrazin-3(4H)-one derivative 4k Aldose Reductase (AKR1B1)0.023 µM researchgate.net
Aroyl-substituted pyrrolyl derivative 4g Aldose Reductase (ALR2)0.043 µM
Aroyl-substituted pyrrolyl derivative 4d Aldose Reductase (ALR2)0.078 µM
Thiopyrimidinone derivative 6b Aldose Reductase (AR)2.0 µM
Thiopyrimidinone derivative 5a Aldose Reductase (AR)5.9 µM

Mechanisms of Action of this compound Derivatives

The diverse therapeutic effects of this compound derivatives stem from their ability to interact with a variety of biological targets through distinct mechanisms of action.

HIV-1 Integrase Inhibition: These inhibitors function by binding to the HIV-1 integrase enzyme. Integrase Strand Transfer Inhibitors (INSTIs) specifically target the complex formed between the enzyme and the viral DNA. They chelate the essential magnesium ions in the active site, preventing the enzyme from catalyzing the strand transfer reaction, which is the covalent linking of viral DNA to the host genome. plos.org Allosteric inhibitors (ALLINIs), on the other hand, bind to a different site on the enzyme (the LEDGF/p75 binding site), inducing aberrant multimerization of the integrase protein and interfering with its function during both early and late stages of viral replication. researchgate.net

Antihypertensive Action: Benzopyran derivatives synthesized from pyrrole precursors act as direct vasodilators, likely by blocking calcium channels in vascular smooth muscle cells, leading to relaxation of the blood vessels and a decrease in blood pressure. nih.gov The N-1H-pyrrol-1-yl-3-pyridazinamines are also vasodilators, though their precise molecular mechanism leading to a slow onset of action is distinct from many other agents. researchgate.netsci-hub.se

Cholecystokinin Antagonism: These derivatives act as competitive antagonists at CCK receptors. researchgate.net By binding to either the CCK1 receptors (found mainly in peripheral tissues like the pancreas and gallbladder) or the CCK2 receptors (found primarily in the brain and stomach) without activating them, they block the natural ligand, CCK, from exerting its effects. researchgate.net This can modulate processes like pancreatic secretion, gallbladder contraction, and anxiety-related behaviors. researchgate.net

5-HT6 Receptor Inverse Agonism: Unlike neutral antagonists which simply block agonist binding, inverse agonists inhibit the receptor's constitutive (baseline) activity. u-tokyo.ac.jpmdpi.com Pyrrole-3-carboxamide derivatives bind to the 5-HT6 receptor and stabilize it in an inactive conformation. This action blocks the serotonin-independent signaling that is often enhanced in pathological states, thereby inhibiting downstream pathways like the canonical Gs-adenylyl cyclase pathway as well as non-canonical mTOR and Cdk5 signaling. u-tokyo.ac.jpunipi.itmdpi.com

Aldose Reductase Inhibition: These inhibitors target the active site of the aldose reductase enzyme. fishersci.canih.gov By blocking this enzyme, they prevent the conversion of glucose into sorbitol via the polyol pathway. The accumulation of sorbitol in tissues leads to osmotic stress and other damaging cellular events associated with diabetic complications. By inhibiting this first step, the entire pathological cascade of the polyol pathway is attenuated. fishersci.canih.gov

Enzyme Inhibition (e.g., Histone Deacetylases)

Derivatives of this compound have emerged as a significant class of enzyme inhibitors, with a particular focus on histone deacetylases (HDACs). researchgate.net HDACs are a class of enzymes that play a crucial role in gene expression regulation, and their inhibition is a key strategy in cancer therapy. jmcs.org.mxresearchgate.net

Several research efforts have focused on designing pyrrole-based molecules that can act as potent HDAC inhibitors. These inhibitors typically feature a pharmacophore model consisting of a group that coordinates with the zinc ion in the enzyme's active site, a linker region, and a "capping" group that interacts with the surface of the enzyme. scielo.org.mx The pyrrole ring often serves as the capping group. scielo.org.mx For instance, 3-(4-aroyl-1-methyl-1H-2-pyrrolyl)-N-hydroxy-2-propenamides have been described as effective HDAC inhibitors. google.com

In the quest for improved anticancer agents, novel pyrrolo[3,4-c]pyrrole (B14788784) hydroxamic acid derivatives have been synthesized and evaluated for their ability to inhibit various HDAC isoforms, including HDAC2, HDAC4, HDAC6, HDAC7, and HDAC8. jmcs.org.mx These studies aim to create molecules with enhanced pharmacological activity compared to existing drugs like Suberoylanilide hydroxamic acid (SAHA), also known as Vorinostat. jmcs.org.mx

A notable development is the creation of hybrid molecules that target multiple enzymes simultaneously. One such molecule, a pyrrole-based dual EZH2/HDAC inhibitor (designated as compound 5 in a study), demonstrated potent inhibition across multiple HDAC classes. nih.gov The pyrrole-containing hybrid was found to be more potent than its pyrazole-based counterpart against several HDAC isoforms. nih.gov For example, it showed a 20-fold better efficacy against HDAC8. nih.gov The inhibitory activities of this compound are detailed in the table below. nih.gov

Inhibitory Activity of a Pyrrole-Based Dual EZH2/HDAC Inhibitor (Compound 5) against Human HDAC Isoforms. nih.gov
EnzymeIC₅₀ (μM)
HDAC10.43
HDAC21.33
HDAC30.45
HDAC436.8
HDAC516.6
HDAC60.005
HDAC80.11

Beyond HDACs, other pyrrole derivatives have been investigated as inhibitors of different enzymes. While pyrrole-2-carboxylic acid was found to be inactive against dopachrome (B613829) tautomerase, various indole (B1671886) derivatives with carboxylic acid groups showed inhibitory effects, highlighting the specific structural requirements for enzyme binding. nih.gov

Modulation of Biological Pathways

The therapeutic potential of this compound derivatives often stems from their ability to modulate critical biological pathways. evitachem.comchemimpex.com Their mechanism of action can involve binding to specific enzymes or receptors, which in turn alters signal transduction pathways and cellular processes.

In cancer research, pyrrole compounds have been shown to influence pathways leading to cell cycle arrest and apoptosis (programmed cell death). For example, a study on polyfunctionalized pyrrole derivatives revealed that 3-Hydroxy-1-methyl-2-oxo-5-(3-chlorophenyl)-2,5-dihydro-1H-pyrrole-3-carboxylic acid ethyl ester exhibited significant cytostatic activity against leukemia cell lines. benthamscience.com This suggests an interference with the biological pathways that govern cell proliferation. benthamscience.com

The pyrrole scaffold is also a key component in drugs with a wide array of effects, including antipsychotic and anxiolytic properties, which points to the modulation of complex neurological pathways. rsc.org Furthermore, the development of pyrrole derivatives with potent antiviral activity, such as against the Yellow Fever Virus, indicates that these compounds can interfere with pathways essential for viral replication. benthamscience.com

Structure-Activity Relationship (SAR) Studies of this compound Analogs

Structure-Activity Relationship (SAR) studies are crucial for optimizing the potency and selectivity of drug candidates. For this compound analogs, these studies involve systematically modifying the structure and evaluating the impact on biological activity. mdpi.com

SAR studies on a series of 1-arylmethyl-4-aryl-1H-pyrrole-3-carboxylic acid analogues designed as antibacterial agents revealed key insights. The position of halogen substituents on the aryl ring was found to significantly influence antimycobacterial activity. mdpi.com Specifically, compounds with ortho- or meta-substituted groups on the phenyl ring showed better activity, which was attributed to an increased ability to penetrate bacterial cells and bind effectively to their target. mdpi.com Conversely, fluorine substituents were found to be disadvantageous for this particular activity. mdpi.com Another study noted that dihalogenation on the pyrrole ring itself was a beneficial modification for enhancing antibacterial effects. mdpi.com

In the context of anticancer activity, SAR studies have demonstrated that modifications to the pyrrole ring can enhance cytotoxic effects against breast cancer cells. For a different class of pyrrole derivatives acting as antagonists at the NMDA receptor's glycine-binding site, a clear SAR trend was established. scilit.com The analysis indicated that electron-withdrawing groups at the C-4 and C-5 positions of the pyrrole ring enhance binding affinity. scilit.com There was also a negative correlation between the bulk of the substituents at these positions and the compound's affinity for the receptor. scilit.com

The table below summarizes findings from an SAR study on (E)-3-(2-(N-phenylcarbamoyl)vinyl)pyrrole-2-carboxylic acid derivatives, which act as glycine (B1666218) site antagonists. Although these are pyrrole-2-carboxylic acids, the principles of how substituents affect activity are informative for the broader class of pyrrole carboxylic acids. scilit.com

Structure-Activity Relationship of Pyrrole-2-Carboxylic Acid Analogs as Glycine Site Antagonists. scilit.com
Compound NameSubstituents (C4/C5)Binding Affinity (pKi)
(E)-4,5-dibromo-3-(2-(N-phenylcarbamoyl)vinyl)pyrrole-2-carboxylic acidBromo/Bromo7.95 ± 0.01
(E)-4-bromo-5-methyl-3-(2-(N-phenylcarbamoyl)vinyl)pyrrole-2-carboxylic acidBromo/Methyl7.24 ± 0.01
(E)-4,5-dimethyl-3-(2-(N-phenylcarbamoyl)vinyl)pyrrole-2-carboxylic acidMethyl/Methyl6.70 ± 0.03

These studies collectively underscore the importance of systematic structural modification to fine-tune the biological activity of this compound derivatives for various therapeutic applications.

Pyrrole 3 Carboxylic Acid in Materials Science and Polymer Chemistry

Synthesis and Characterization of Poly(pyrrole-3-carboxylic acid) Films

Poly(this compound) (PPy-3-COOH) films are commonly synthesized through electrochemical polymerization techniques, such as cyclic voltammetry and chronoamperometry, from a solution containing the this compound monomer. nih.gov This method allows for the direct deposition of the polymer film onto a conductive substrate. The properties of the resulting film are influenced by the electropolymerization conditions, including the potential range, the number of cycles, and the composition of the electrolyte solution. nih.govcmu.ac.th For instance, the potential range used during electropolymerization can affect the electroactivity of the polymer, similar to unsubstituted polypyrrole. nih.gov

Chemical polymerization is another method used for synthesizing PPy-3-COOH, often in an acidic medium with an oxidizing agent like ammonium (B1175870) persulfate. mdpi.com This approach is suitable for producing PPy-3-COOH powders that can be processed further. mdpi.comnih.gov

A variety of analytical techniques are employed to characterize the synthesized PPy-3-COOH films. Electrochemical methods like cyclic voltammetry are used to assess the electroactivity and stability of the films. nih.govresearchgate.net Spectroscopic techniques such as X-Ray Photoelectron Spectroscopy (XPS) provide information about the surface structure and elemental composition, confirming the presence of carboxylic acid groups. nih.govresearchgate.net Fourier-transform infrared spectroscopy (FTIR) is also used to identify the characteristic functional groups, with a notable band around 1703 cm⁻¹ corresponding to the carboxylic acid groups. nih.gov The morphology of the films can be examined using scanning electron microscopy (SEM). cmu.ac.th

Table 1: Synthesis and Characterization of Poly(this compound) Films

Synthesis Method Substrate/Medium Characterization Techniques Key Findings
Electropolymerization (Cyclic Voltammetry, Chronoamperometry) Platinum, Titanium, Ti90Al6V4 Cyclic Voltammetry, XPS, ToF-SIMS Polymer electroactivity is affected by the potential range. XPS confirmed the presence of COOH groups. nih.gov
Electropolymerization (Cyclic Voltammetry) Screen-Printed Carbon Electrode (SPCE) Cyclic Voltammetry, DPV, EIS, SEM The number of polymerization cycles influences the redox response of the film. cmu.ac.th
Chemical Polymerization Acidic medium with (NH₄)₂S₂O₈ FTIR, Raman Spectroscopy Successful synthesis of PPy-3-COOH powder confirmed by characteristic vibrational bands. mdpi.com
Electrochemical Polymerization Indium Tin Oxide (ITO) coated glass Cyclic Voltammetry The composition of the precursor solution affects the electrochemical behavior of the composite material. scispace.com

Applications of Poly(this compound) in Advanced Biomaterials

The inherent properties of poly(this compound), such as its conductivity and the presence of functional carboxylic acid groups, make it a promising candidate for advanced biomaterials. nih.gov The carboxylic acid groups provide sites for the covalent attachment of bioactive molecules, enhancing the functionality of the material for biomedical applications. nih.gov

Research has focused on developing PPy-3-COOH films as coatings for metallic implants to improve their biocompatibility and bioactivity. nih.gov The polymer's electroactive nature can be exploited for applications in tissue engineering, where electrical stimulation has been shown to influence cell behavior. For instance, PPy-based materials have been shown to support the growth of cells and promote neurite outgrowth. researchgate.net The ability to functionalize the surface of PPy-3-COOH with cell-adhesive motifs like the Arg-Gly-Asp (RGD) peptide has been demonstrated to improve the attachment and spreading of human umbilical vein endothelial cells (HUVECs). nih.gov

Furthermore, copolymers of pyrrole (B145914) and this compound are being explored to fine-tune the material's properties, such as porosity and hydrophilicity, for specific biomedical applications. researchgate.net These copolymers have been used in the development of sensors and are being investigated for other biomedical uses. researchgate.net

Table 2: Poly(this compound) in Advanced Biomaterials

Application Area Material System Key Features and Findings
Biocompatible Coatings PPy-3-COOH films on Pt, Ti, Ti/Al/V substrates Developed for potential use in advanced biomaterials, with characterization confirming polymer structure. nih.gov
Tissue Engineering RGD-grafted PPy-3-COOH films Improved attachment and spreading of HUVECs, demonstrating its potential as a bioactive platform. nih.gov
Biosensor Development Poly(pyrrole-co-pyrrole-3-carboxylic acid) copolymer The copolymer provides a surface for aptamer immobilization for the detection of specific biomolecules. researchgate.net
Drug Delivery PPy-3-COOH nanoneedles The nanoneedle morphology showed enhanced tumor cell uptake efficiency. nih.gov

Poly(this compound) in Electrochemical Sensors

The unique combination of electrical conductivity and available carboxylic acid functional groups makes poly(this compound) a highly suitable material for the fabrication of electrochemical sensors. cmu.ac.thsci-hub.semdpi.com The carboxylic groups on the polymer surface allow for the covalent immobilization of biorecognition elements such as antibodies and enzymes, leading to the development of highly specific and stable biosensors. cmu.ac.thsci-hub.se

PPy-3-COOH has been successfully employed in the creation of immunosensors for the detection of various biomarkers. For example, a PPy-3-COOH film on a screen-printed carbon electrode was used to create a label-free immunosensor for human immunoglobulin G (IgG), demonstrating good sensitivity and stability. cmu.ac.th Similarly, a nanostructured platform based on PPy-3-COOH was developed for the detection of carcinoembryonic antigen (CEA), a cancer biomarker. sci-hub.seresearchgate.net

In addition to immunosensors, PPy-3-COOH has been utilized in the development of biosensors for other important analytes. A field-effect transistor (FET) sensor based on carboxylated polypyrrole nanotubes was fabricated for glucose detection, where glucose oxidase was covalently bound to the nanotubes. acs.org Composites of PPy-3-COOH with other materials, such as polypyrrole and gold nanoparticles, have been synthesized to enhance the sensitivity and selectivity of dopamine (B1211576) detection. mdpi.com

Table 3: Performance of Poly(this compound)-Based Electrochemical Sensors

Target Analyte Sensor Configuration Detection Limit Sensitivity / Linear Range
Human Immunoglobulin G (IgG) PP3C film on SPCE with anti-human IgG 0.120 ng mL⁻¹ 3.61 µA cm⁻² mL ng⁻¹
Carcinoembryonic Antigen (CEA) P3CA on graphite-based screen-printed electrode with anti-CEA 33.33 pg mL⁻¹ Linearly correlated with concentration
Dopamine (DA) PP3C/PPy/AuNPs composite on FTO glass 9.72 nM 5 to 180 µM (R² = 0.9913)
Folic Acid 3-Carboxylic polypyrrole on graphite-based surface 0.8 µM 2.5 µM to 200 µM
Glucose GOx-functionalized PPy/PPy3COOH nanofibers on gold electrode 2 nM 20 nM - 2 µM

Doped Poly(this compound) for Electrical and Spectroscopic Properties

The electrical and spectroscopic properties of poly(this compound) can be significantly altered through doping. Doping involves the introduction of charge carriers (polarons and bipolarons) into the polymer backbone, which enhances its electrical conductivity. nih.govdp.tech Various dopants have been investigated, including p-toluenesulfonate (p-TSA⁻) and anthraquinone (B42736) sulfonate (AQS⁻). nih.gov

Studies on doped PPy-3-COOH have shown that these materials exhibit semiconductor-like electrical characteristics, with their conductivity being temperature-dependent. nih.gov The energy gaps of these doped polymers are typically less than 0.6 eV. nih.gov Spectroscopic analyses, such as IR and Raman spectroscopy, have confirmed that the charge carriers in doped PPy-3-COOH are polarons and bipolarons. nih.govdp.tech Doping increases the number of these charge carriers, leading to improved conductivity. Electron paramagnetic resonance (EPR) studies have further supported the formation of localized polarons and bipolarons within the polymer structure. nih.gov

Table 4: Electrical and Spectroscopic Properties of Doped Poly(this compound)

Dopant Electrical Conductivity Energy Gap Spectroscopic Findings
p-toluenesulfonate (p-TSA⁻) Semiconductor-like behavior < 0.6 eV IR and Raman spectra indicate the presence of polarons and bipolarons. nih.gov
Anthraquinone sulfonate (AQS⁻) Semiconductor-like behavior < 0.6 eV Doping increases the number of charge carriers (polarons and bipolarons). nih.govdp.tech

This compound in Organic Electronics and Conductive Polymers

This compound and its polymer, PPy-3-COOH, are valuable components in the field of organic electronics and conductive polymers. The ability to polymerize this functional monomer allows for the creation of conductive materials with processability and functionality that are often lacking in unsubstituted polypyrrole. mdpi.com While polypyrrole itself has limitations due to poor solubility and mechanical properties, the introduction of the carboxylic acid group can help to overcome some of these challenges. mdpi.com

PPy-3-COOH and its derivatives have potential applications in a range of organic electronic devices, including organic field-effect transistors (OFETs), organic solar cells (OSCs), and organic light-emitting diodes (OLEDs). mdpi.com The carboxylic acid group can be used to anchor the polymer to surfaces or to other materials, which is beneficial for creating well-defined device structures. For example, carboxylated polypyrrole nanotubes have been used as the conductive channel in a field-effect transistor configuration for biosensing applications. acs.org

Furthermore, copolymers of this compound with other monomers can be synthesized to tailor the electronic and physical properties of the resulting conductive polymer for specific applications. researchgate.net Composite materials, where PPy-3-COOH is combined with other conductive materials like gold nanoparticles, have also been developed to enhance the performance of devices such as electrochemical biosensors. mdpi.comscilit.com

Table 5: Applications of this compound in Organic Electronics

Application Area Material System Key Features and Findings
Organic Field-Effect Transistors (OFETs) Enzyme-functionalized polypyrrole nanotubes Carboxylated nanotubes served as the conductive channel in a liquid-ion gated FET for glucose detection. acs.org
Conductive Polymer Composites PPy-3-COOH/PPy/AuNPs Composite material developed for electrochemical biosensors with improved sensitivity. mdpi.comscilit.com
General Conductive Polymers PPy-3-COOH and its derivatives Potential applications in OSCs, OLEDs, and other organic electronic devices due to its functional nature. mdpi.com

Grafting of Poly(this compound) onto Nanomaterials (e.g., Graphene Oxide)

The functional carboxylic acid groups of poly(this compound) make it an ideal candidate for grafting onto the surface of various nanomaterials, such as graphene oxide (GO). mdpi.commdpi.com This process allows for the creation of novel nanocomposites that combine the properties of both the conductive polymer and the nanomaterial.

One common approach involves the covalent anchoring of PPy-3-COOH onto functionalized graphene oxide. mdpi.commdpi.com For instance, GO can be first modified with hexamethylene diisocyanate (HDI) to introduce isocyanate groups, which can then react with the carboxylic acid groups of PPy-3-COOH to form ester linkages. mdpi.com The grafting can also be achieved by activating the carboxylic acids of the polymer with a carbodiimide (B86325) or by converting them to more reactive acyl chlorides. mdpi.commdpi.com

The resulting grafted nanocomposites have been shown to exhibit enhanced properties compared to the individual components. For example, PPy-3-COOH grafted onto HDI-modified GO showed higher thermal stability and sheet resistance than the pure polymer. mdpi.comnih.gov These nanocomposites also demonstrated improved mechanical properties, such as stiffness and strength. mdpi.com Such materials have potential applications in flexible electronics, fuel cells, solar cells, and supercapacitors. mdpi.comnih.gov

Table 6: Grafting of Poly(this compound) onto Nanomaterials

Nanomaterial Grafting Method Grafting Yield Resulting Property Changes
Hexamethylene diisocyanate (HDI)-modified Graphene Oxide (GO) Esterification via carbodiimide activation 31% Higher thermal stability and sheet resistance compared to PPy-3-COOH. Improved stiffness and strength. mdpi.comnih.gov
Hexamethylene diisocyanate (HDI)-modified Graphene Oxide (GO) Esterification via acyl chloride formation 42% Higher grafting yield compared to the carbodiimide method. Enhanced thermal stability and mechanical performance. mdpi.comnih.gov
Graphene Oxide (GO) Electropolymerization of pyrrole and P3C in the presence of GO - Composite thin film showed good electroactivity in neutral PBS solution, suitable for biosensing. scispace.com

Table of Compounds

Compound Name Abbreviation
This compound P3CA
Poly(this compound) PPy-3-COOH
Graphene Oxide GO
Ammonium persulfate (NH₄)₂S₂O₈
Platinum Pt
Titanium Ti
Human immunoglobulin G IgG
Carcinoembryonic antigen CEA
Dopamine DA
Glucose
Glucose oxidase GOx
p-toluenesulfonate p-TSA⁻
Anthraquinone sulfonate AQS⁻
Hexamethylene diisocyanate HDI
Arg-Gly-Asp RGD
Gold Au
Folic Acid FA
Indium Tin Oxide ITO
Polyacrylonitrile PAN
Iron(III)tosylate FeTos
1-(2-carboxyethyl)pyrrole
N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride EDC
N-hydroxysulfosuccinimide NHSS
Pyrrole Py
Lithium perchlorate LiClO₄
Silver Ag
Carbon C
Hydrogen peroxide H₂O₂
Ferric chloride FeCl₃
Acetic acid
Zirconium Zr
Silicon Si
Thionyl chloride SOCl₂
Pyridine
N,N'-Dicyclohexylcarbodiimide DCC
4-Dimethylaminopyridine DMAP
Sodium p-toluenesulfonate pTS
Manganese dioxide MnO₂
Sulfuric acid H₂SO₄
Sodium chloride NaCl
Potassium bromide KBr
Phosphate-buffered saline PBS
Ascorbic acid AA
Uric acid
Valproate
Alpha-fetoprotein AFP
Cholesterol

Environmental and Industrial Applications of Pyrrole 3 Carboxylic Acid

Use in Agrochemicals (Herbicides, Fungicides)

Derivatives of pyrrole-3-carboxylic acid, particularly pyrrole (B145914) carboxamides, represent a significant class of modern fungicides. These compounds are highly valued in the agrochemical industry for their efficacy as Complex II inhibitors in the mitochondrial respiration chain of fungi. researchgate.net By targeting this crucial enzyme, they effectively disrupt the energy production process within the fungal cells, leading to their death. This mode of action provides a broad spectrum of activity against a variety of plant pathogens.

The development of ortho-substituted heterocyclic amides derived from this compound has been a breakthrough in the field, leading to enhanced activity and a wider range of targeted diseases. researchgate.net Major agrochemical companies have invested in the research and development of this class of fungicides. researchgate.net The biological spectrum of pyrrole carboxamides is extensive, covering economically important agricultural diseases such as leaf spots, mildews, moulds, rusts, and smuts. researchgate.net

While the primary application of this compound derivatives in agrochemicals is as fungicides, related heterocyclic carboxylic acids, such as indole-3-carboxylic acid, have also been investigated for herbicidal properties.

Below is a table of selected commercial and developmental fungicides that are based on or related to the carboxamide structure, which can be derived from this compound and its analogs.

Common NameCompanyYear of Market Introduction/Planned IntroductionTarget Pathogens
Carboxin Uniroyal1966Smuts, rusts, and bunts
Flutolanil Nihon Nohyaku1984Rhizoctonia species
Boscalid BASF2003Powdery mildew, Botrytis, Sclerotinia
Penthiopyrad Mitsui Toatsu, DuPont2009/10A broad range of fungal diseases
Bixafen Bayer2010/11Septoria, rusts, and other cereal diseases

This table is for illustrative purposes and includes carboxamides that, while not all direct derivatives of this compound, belong to the same class of succinate dehydrogenase inhibitors and share a similar mode of action.

Detailed research findings on the fungicidal mechanism of carboxamides indicate that they can cause the destruction of fungal cell walls and membranes, leading to the leakage of cellular contents. nih.gov Furthermore, they can induce abnormal morphology in mitochondria, the site of their primary action. nih.gov Some novel pyrazole/pyrrole carboxamides have been found to exhibit a dual mode of action, acting as both succinate dehydrogenase inhibitors and ergosterol biosynthesis inhibitors, further enhancing their fungicidal efficacy. nih.govsemanticscholar.org

Potential for Metal Functionalization and Chelating Agents

The carboxylic acid group on the pyrrole ring of this compound provides a site for the coordination of metal ions, suggesting its potential as a chelating agent. Organic acids are known to act as chelators, forming stable complexes with metal ions, which can be useful in various industrial and environmental applications. nih.gov

Research into a closely related compound, poly(pyrrole-1-carboxylic acid), has demonstrated its effectiveness as a sorbent for the preconcentration and determination of rare earth elements and heavy metals from water matrices. nih.govacs.org This polymer, featuring a carboxylic acid group attached to the nitrogen of the pyrrole ring, shows a high affinity for metal ions, which is attributed to the presence of these carboxylate functional groups. nih.gov The ability of this polymer to efficiently bind with metals from aqueous solutions highlights the potential of the pyrrole-carboxylic acid structure in metal chelation. The oxygen atoms of the carboxylate group act as hard electron donors, showing an affinity for hard metal cations. acs.org

The application of such chelating polymers is seen as an environmentally friendly approach for the analysis and removal of heavy metals from water. acs.org While research has focused on the N-substituted derivative, the fundamental chelating ability stems from the carboxylate group attached to the pyrrole scaffold. This suggests that this compound itself could be a valuable building block for designing novel chelating agents for environmental remediation or for the functionalization of materials with specific metal-binding properties.

Q & A

Q. What are the key considerations for synthesizing pyrrole-3-carboxylic acid derivatives in polymer-based nanomaterials?

this compound is often polymerized using oxidizing agents like iron (Fe³⁺) in aqueous dispersion methods. For example, FePPy nanoparticles (NPs) are synthesized via a one-step polymerization where this compound acts as a monomer. The reaction requires precise control of stoichiometry and pH to ensure high iron content (21.11 wt%) and catalytic functionality. Characterization via TEM (~40 nm length) and dynamic light scattering (57.2 ± 2.9 nm) is critical to confirm morphology and stability .

Q. How does the acidity (pKa) of this compound influence its reactivity in organic synthesis?

this compound has a pKa of 5.0 in water at 25°C, making it weaker than benzoic acid (pKa 4.2) due to electron-donating effects from the nitrogen atom. This reduced acidity impacts its solubility and reactivity in nucleophilic substitution or decarboxylation reactions. Comparative pKa values for heterocyclic carboxylic acids are shown below:

CompoundpKa (H₂O, 25°C)
This compound5.0
Pyrrole-2-carboxylic acid4.4
Furan-3-carboxylic acid4.0
Benzoic acid4.2

These differences guide solvent selection and reaction conditions .

Q. What methods are used to validate the purity of this compound in synthetic workflows?

High-performance liquid chromatography (HPLC) with purity thresholds >97% is standard. NMR (¹H and ¹³C) and FT-IR spectroscopy (e.g., carboxyl group peaks at 1628 cm⁻¹) confirm structural integrity. For example, decarboxylation byproducts can be identified via shifts in NMR spectra .

Advanced Research Questions

Q. How can decarboxylation of this compound be mitigated during high-temperature reactions?

Thermal decarboxylation occurs readily at ~200°C. To suppress this, copper–quinoline catalysts or lower reaction temperatures (e.g., reflux in methanol/water at 60–80°C) are effective. This compound decarboxylates 300× slower than its 2-carboxy isomer, allowing for controlled modifications under mild conditions .

Q. What strategies optimize this compound derivatives as inhibitors of Notum carboxylesterase?

Structure-activity relationship (SAR) studies guided by X-ray crystallography (PDB: 6YUY) reveal that 1-phenylpyrrole derivatives bind to Notum’s palmitoleate pocket. Fragment-based screening (250 custom acids) identified key substituents (e.g., trifluoromethylsulfonyl groups) that enhance binding affinity. In vitro ADME profiling validates bioavailability for neurodegenerative drug candidates .

Q. How does copolymerization with this compound enhance sensor performance?

Copolymerizing this compound with aniline or ortho-phenylenediamine improves electrochemical sensor stability. The carboxyl groups enable covalent immobilization of biomolecules (e.g., dopamine aptamers). Cyclic voltammetry in Fe(CN)₆³⁻/⁴⁻ solutions confirms redox activity, while TEM validates nanoscale uniformity .

Q. What continuous-flow synthesis methods improve yield for this compound derivatives?

One-step continuous-flow systems using tert-butyl ester hydrolysis achieve >60% yield. Parameters include:

  • Reagents : Sodium hydroxide (reflux in methanol/water).
  • Conditions : 4 h at pH 1 post-hydrolysis.
  • Advantages : Reduced side reactions and scalable production .

Data Contradictions and Validation

  • Decarboxylation Rates : Vandersteen et al. report slower decarboxylation for this compound vs. its 2-carboxy isomer, but conflicting studies suggest variability under catalytic conditions. Validate via kinetic assays (e.g., UV-Vis monitoring of CO₂ release) .
  • Synthetic Yields : Batch synthesis (61% yield) vs. continuous-flow methods (higher reproducibility) highlight the need for method-specific optimization .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.